molecular formula C21H21N5O2 B12375675 Jak-stat-IN-1

Jak-stat-IN-1

Katalognummer: B12375675
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: OQGHGKFTKWEBSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Jak-stat-IN-1 is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H21N5O2

Molekulargewicht

375.4 g/mol

IUPAC-Name

5-[[5-methyl-2-(3,4,5-trimethylanilino)pyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C21H21N5O2/c1-11-7-16(8-12(2)14(11)4)24-20-22-10-13(3)19(26-20)23-15-5-6-18-17(9-15)25-21(27)28-18/h5-10H,1-4H3,(H,25,27)(H2,22,23,24,26)

InChI-Schlüssel

OQGHGKFTKWEBSK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C)C)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for a compound named "Jak-stat-IN-1" in the reviewed scientific literature. This guide therefore provides a comprehensive overview of the general mechanism of action for Janus Kinase (JAK) inhibitors, targeting the JAK-STAT signaling pathway. The information is intended for researchers, scientists, and drug development professionals.

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a crucial signaling cascade involved in transmitting information from extracellular cytokine and growth factor signals to the cell nucleus. This pathway plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Its dysregulation is associated with a variety of diseases, including autoimmune disorders and cancers, making it a key target for therapeutic intervention.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a direct route for transmitting extracellular signals to the nucleus. The core components of this pathway are cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.

The process begins when a cytokine or growth factor binds to its specific transmembrane receptor. This binding event induces a conformational change in the receptor, leading to its dimerization and bringing the associated JAKs into close proximity. This allows the JAKs to phosphorylate each other (trans-phosphorylation), which in turn activates their kinase function. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptor chains.

These newly created phosphotyrosine sites serve as docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm. Upon recruitment to the receptor, the STATs themselves are phosphorylated by the activated JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus. Once in the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.

The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The STAT family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. The specific combination of JAKs and STATs activated depends on the cytokine and receptor type, leading to a diverse range of cellular responses.

JAK-STAT_Signaling_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor (Inactive Monomers) Cytokine->Receptor Receptor_Dimer Receptor Dimer (Active) Receptor->Receptor_Dimer 2. Dimerization JAK_Active JAK (Active) Receptor_Dimer->JAK_Active 3. JAK Activation   (Trans-phosphorylation) STAT STAT (Inactive Monomer) Receptor_Dimer->STAT 5. STAT Recruitment JAK JAK (Inactive) JAK_Active->Receptor_Dimer 4. Receptor Phosphorylation STAT_p p-STAT (Active) JAK_Active->STAT_p 6. STAT Phosphorylation STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Transcription Gene Transcription DNA->Transcription

Caption: The canonical JAK-STAT signaling pathway.

Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecules designed to interfere with the kinase activity of JAK enzymes. The majority of these inhibitors are competitive, acting by binding to the ATP-binding pocket within the kinase domain of the JAK proteins. By occupying this site, they prevent ATP from binding, which is essential for the phosphotransferase activity of the kinase.

This inhibition of JAK activity has several downstream consequences:

  • Prevention of STAT Phosphorylation: Without active JAKs, the recruited STAT proteins are not phosphorylated.

  • Inhibition of STAT Dimerization and Translocation: Unphosphorylated STATs cannot dimerize and therefore cannot translocate to the nucleus.

  • Suppression of Gene Transcription: The signaling cascade is halted, and the transcription of cytokine-responsive genes is suppressed.

The selectivity of JAK inhibitors for different JAK family members varies. Some inhibitors, known as pan-JAK inhibitors, target multiple JAKs, while others are more selective for a specific JAK, such as JAK1 or JAK3.[1][2] This selectivity profile influences the inhibitor's therapeutic applications and potential side effects.

JAK_Inhibitor_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Receptor_Dimer Active Receptor Dimer JAK_Active Active JAK Receptor_Dimer->JAK_Active JAKs are associated with receptor JAK_Inhibited Inhibited JAK STAT STAT Monomer JAK_Inhibited:e->STAT:w 2. Phosphorylation   is prevented No_pSTAT No STAT Phosphorylation STAT:e->No_pSTAT:w 3. No p-STAT formation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK_Active 1. Inhibitor binds to   ATP-binding site ATP ATP ATP->JAK_Active ATP binding blocked Blocked_Transcription Blocked Gene Transcription No_pSTAT:e->Blocked_Transcription:w 4. Pathway Blocked

Caption: Mechanism of action of a competitive JAK inhibitor.

Quantitative Data: Inhibitor Potency

The potency of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific JAK enzyme by 50%. The following table summarizes the IC50 values for several well-characterized JAK inhibitors against the four JAK family members, as determined in cell-free biochemical assays.

InhibitorJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Reference
Tofacitinib 112201-[2]
Ruxolitinib 3.32.8>400-[2]
Baricitinib 5.95.7>400>400[2]
Filgotinib 1028810116[2]
Upadacitinib 43200>1000-[2]
Abrocitinib 29803>10,0001250[1]
Delgocitinib 2.82.61158[3]
Fedratinib -3>1000-[3]
Momelotinib 1118>1000-[2]
Pacritinib -23--[2]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[4] Values presented are for comparative purposes.

Experimental Protocols

The characterization of JAK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK protein.[5][6]

Objective: To determine the IC50 value of a test compound against a specific JAK isoform.

Principle: A purified, recombinant JAK enzyme is incubated with a peptide substrate and ATP. The enzyme catalyzes the transfer of a phosphate group from ATP to the substrate. The inhibitor's effect is quantified by measuring the reduction in substrate phosphorylation.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in fluorescence-based assays).

  • Test inhibitor compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Kinase detection system (e.g., phosphocellulose paper and scintillation counter for radioactivity, or fluorescence/luminescence plate reader for non-radioactive methods).

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, then dilute further into the assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compound or vehicle control (DMSO).

  • Enzyme Addition: Add the purified JAK enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction: Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³³P]ATP and then measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

This assay measures the inhibitor's ability to block cytokine-induced STAT phosphorylation within a cellular context, providing a more physiologically relevant assessment of its activity.[4][7]

Objective: To determine the functional potency of a test compound in inhibiting a specific JAK-STAT pathway in cells.

Principle: A cell line that expresses the relevant cytokine receptor and JAK-STAT components is stimulated with a cytokine to induce STAT phosphorylation. The cells are pre-treated with the inhibitor, and the level of phosphorylated STAT (p-STAT) is measured, typically by ELISA, Western blot, or flow cytometry.

Materials:

  • Human cell line (e.g., TF-1 cells, HEL cells, or primary PBMCs).

  • Cytokine for stimulation (e.g., IL-6 for JAK1/2, EPO for JAK2, IL-2 for JAK1/3).

  • Test inhibitor compound.

  • Cell culture medium and serum.

  • Lysis buffer (for ELISA/Western blot) or Fixation/Permeabilization buffers (for flow cytometry).

  • Antibodies: Primary antibody specific for a phosphorylated STAT (e.g., anti-p-STAT3 [Tyr705]) and a corresponding secondary antibody.

  • Detection reagents (e.g., HRP-conjugated secondary and chemiluminescent substrate for Western blot; fluorescently-labeled secondary for flow cytometry).

Methodology:

  • Cell Culture: Plate cells at an appropriate density and starve them of serum or growth factors for several hours to reduce baseline signaling.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

  • Cytokine Stimulation: Add the specific cytokine to the culture medium to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis or Fixation:

    • For ELISA/Western Blot: Wash the cells with cold PBS and lyse them on ice.

    • For Flow Cytometry: Fix the cells with a fixation buffer, then permeabilize them to allow antibody entry.

  • Detection of p-STAT:

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total STAT and a detection antibody for p-STAT.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT and total STAT (as a loading control).

    • Flow Cytometry: Stain the fixed/permeabilized cells with a fluorescently-conjugated anti-p-STAT antibody.

  • Data Analysis: Quantify the p-STAT signal for each inhibitor concentration. Normalize the data to the stimulated control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay (In Vitro) cluster_cellular Cellular Assay B1 1. Prepare serial dilution of inhibitor B2 2. Combine purified JAK enzyme, substrate, and inhibitor B1->B2 B3 3. Initiate reaction with ATP B2->B3 B4 4. Incubate B3->B4 B5 5. Stop reaction and quantify phosphorylated substrate B4->B5 B6 6. Calculate IC50 B5->B6 C1 1. Plate and starve cells C2 2. Pre-treat cells with inhibitor C1->C2 C3 3. Stimulate with cytokine C2->C3 C4 4. Lyse or Fix/Permeabilize cells C3->C4 C5 5. Measure p-STAT levels (e.g., ELISA, Flow Cytometry) C4->C5 C6 6. Calculate IC50 C5->C6

Caption: Workflow for biochemical and cellular inhibitor assays.

References

AZD0449: A Technical Guide to its JAK1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Janus kinase 1 (JAK1) selectivity profile of AZD0449, a potent and selective JAK1 inhibitor. This document details the quantitative measures of its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Profile

AZD0449 demonstrates high selectivity for JAK1 over other members of the JAK family and a broader panel of kinases. The inhibitory activity of AZD0449 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: In Vitro Enzymatic and Cellular Inhibitory Activity of AZD0449
TargetAssay TypeIC50 (nM)Selectivity vs. JAK1Reference
JAK1 Enzymatic Assay 2.4 - [1][2][3]
JAK2Enzymatic Assay>120>50-fold[3]
JAK3Enzymatic AssayNo inhibition-[3]
TYK2Enzymatic Assay>120>50-fold[3]
IL-4-induced pSTAT6Cellular Assay (Human CD4+ T cells)21.4-[1][3]
IL-2-induced pSTAT5Cellular Assay (Human and Rat T cells)Similar to IL-4/pSTAT6-[1]
IFNα-induced pSTAT1Cellular Assay (Human T cells)Potent inhibition-[1]
IL-13-induced pSTAT6Cellular Assay (Human CD14+ monocytes)Inhibition observed-[1][3]
TSLP-induced CCL17 productionCellular Assay (Human CD14+ monocytes)Inhibition observed-[3]

Note: The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for JAK1.

Mechanism of Action: Inhibition of JAK1-Mediated Signaling

AZD0449 exerts its therapeutic effects by inhibiting JAK1-dependent cytokine signaling pathways.[1][2] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the downstream cellular responses in inflammatory and immune processes.[1] Key pathways inhibited by AZD0449 include those activated by interleukin-4 (IL-4), interleukin-13 (IL-13), interleukin-2 (IL-2), interferon-alpha (IFNα), and thymic stromal lymphopoietin (TSLP).[1][3]

Key Signaling Pathways Modulated by AZD0449

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling cascades targeted by AZD0449.

IL4_IL13_TSLP_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R IL-13 IL-13 IL-13R IL-13R IL-13->IL-13R TSLP TSLP TSLPR TSLPR TSLP->TSLPR JAK1 JAK1 IL-4R->JAK1 activates IL-13R->JAK1 activates JAK2 JAK2 IL-13R->JAK2 activates TYK2 TYK2 IL-13R->TYK2 activates TSLPR->JAK1 activates TSLPR->JAK2 activates STAT6 STAT6 JAK1->STAT6 phosphorylates STAT5 STAT5 JAK1->STAT5 phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT5 pSTAT5 STAT5->pSTAT5 Gene Gene pSTAT6->Gene translocates to nucleus and regulates transcription pSTAT5->Gene translocates to nucleus and regulates transcription AZD0449 AZD0449 AZD0449->JAK1 inhibits Response Response Gene->Response leads to

Caption: IL-4, IL-13, and TSLP signaling through JAK1 and the inhibitory effect of AZD0449.

IL2_IFNa_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 IL-2R IL-2R IL-2->IL-2R IFNα IFNα IFNAR IFNAR IFNα->IFNAR JAK1 JAK1 IL-2R->JAK1 activates JAK3 JAK3 IL-2R->JAK3 activates IFNAR->JAK1 activates TYK2 TYK2 IFNAR->TYK2 activates STAT5 STAT5 JAK1->STAT5 phosphorylates STAT1 STAT1 JAK1->STAT1 phosphorylates JAK3->STAT5 phosphorylates TYK2->STAT1 phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT1 pSTAT1 STAT1->pSTAT1 Gene Gene pSTAT5->Gene translocates to nucleus and regulates transcription pSTAT1->Gene translocates to nucleus and regulates transcription AZD0449 AZD0449 AZD0449->JAK1 inhibits Response Response Gene->Response leads to

Caption: IL-2 and IFNα signaling pathways and the inhibitory action of AZD0449 on JAK1.

Experimental Protocols

The characterization of AZD0449's JAK1 selectivity involved in vitro kinase assays and cellular assays employing phospho-flow cytometry. The following sections provide a generalized overview of the methodologies likely employed, based on standard practices in the field.

In Vitro Kinase Selectivity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 of AZD0449 against a panel of purified kinases, including JAK1, JAK2, JAK3, and TYK2.

Generalized Protocol:

  • Reagents and Materials:

    • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Kinase-specific substrate (e.g., a peptide or protein).

    • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or unlabeled, depending on the detection method.

    • AZD0449 serially diluted in an appropriate solvent (e.g., DMSO).

    • Kinase reaction buffer (containing MgCl₂, DTT, etc.).

    • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or ADP-Glo™ kinase assay system for luminescence-based detection).

    • Microplates (e.g., 96- or 384-well).

  • Procedure: a. A master mix of the kinase, substrate, and reaction buffer is prepared. b. The master mix is dispensed into the wells of the microplate. c. Serial dilutions of AZD0449 are added to the wells. Control wells receive only the vehicle (e.g., DMSO). d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature). f. The reaction is terminated by the addition of a stop solution (e.g., EDTA). g. The extent of substrate phosphorylation is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on phosphocellulose paper and measuring the incorporated radioactivity. In a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured. h. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

kinase_assay_workflow start Start prepare_reagents Prepare Kinase, Substrate, and AZD0449 dilutions start->prepare_reagents dispense Dispense Reagents into Microplate prepare_reagents->dispense initiate_reaction Initiate Reaction with ATP dispense->initiate_reaction incubate Incubate initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction quantify Quantify Phosphorylation terminate_reaction->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Phospho-Flow Cytometry for Cellular STAT Phosphorylation

This method measures the phosphorylation of intracellular proteins at the single-cell level, providing insight into the activity of signaling pathways in a cellular context.

Objective: To determine the IC50 of AZD0449 for the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets.

Generalized Protocol:

  • Reagents and Materials:

    • Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from human or rat.

    • Cell culture medium.

    • Cytokines for stimulation (e.g., recombinant human IL-4, IL-2, IFNα).

    • AZD0449 serially diluted in an appropriate solvent.

    • Fixation buffer (e.g., paraformaldehyde-based).

    • Permeabilization buffer (e.g., ice-cold methanol).

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD14) to identify cell populations.

    • Fluorochrome-conjugated antibodies specific for the phosphorylated form of STAT proteins (e.g., anti-pSTAT6, anti-pSTAT5, anti-pSTAT1).

    • Flow cytometer.

  • Procedure: a. Cells are pre-incubated with serial dilutions of AZD0449 or vehicle control. b. Cells are then stimulated with a specific cytokine (e.g., IL-4) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation. Unstimulated cells serve as a negative control. c. The stimulation is stopped, and the cells are immediately fixed to preserve the phosphorylation state of the proteins. d. Following fixation, the cells are permeabilized to allow intracellular access for the phospho-specific antibodies. e. Cells are then stained with a cocktail of antibodies against cell surface markers and intracellular phosphorylated STATs. f. The stained cells are washed and acquired on a flow cytometer. g. The data is analyzed using flow cytometry software. Specific cell populations are identified by their surface marker expression (gating), and the median fluorescence intensity (MFI) of the phospho-STAT antibody in these populations is measured. h. The percentage of inhibition of STAT phosphorylation at each concentration of AZD0449 is calculated relative to the cytokine-stimulated control, and IC50 values are determined.

pflow_workflow start Start preincubate Pre-incubate Cells with AZD0449 start->preincubate stimulate Stimulate with Cytokine preincubate->stimulate fix Fix Cells stimulate->fix permeabilize Permeabilize Cells fix->permeabilize stain Stain with Antibodies (Surface & Intracellular) permeabilize->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Gating & MFI) acquire->analyze calculate Calculate IC50 analyze->calculate end End calculate->end

Caption: Generalized workflow for a phospho-flow cytometry experiment.

Conclusion

AZD0449 is a highly potent and selective inhibitor of JAK1. Its selectivity has been rigorously demonstrated through both enzymatic and cellular assays, which show a significant therapeutic window against other JAK family members. The mechanism of action, centered on the inhibition of key cytokine-induced JAK1/STAT signaling pathways, provides a strong rationale for its development in the treatment of inflammatory and autoimmune diseases where these pathways are pathologically activated. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of JAK1 inhibitors.

References

An In-depth Technical Guide to the Downstream Signaling Effects of Jak-stat-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional responses, governing fundamental cellular processes such as proliferation, differentiation, and immunity.[1][2][3] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[4][5] This technical guide details the downstream signaling effects of Jak-stat-IN-1 , a novel, potent, and selective ATP-competitive inhibitor of JAK enzymes. We provide a comprehensive overview of its mechanism of action, its impact on key downstream signaling events, quantitative data from pivotal assays, and detailed experimental protocols for researchers seeking to evaluate its efficacy.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization.[6][7] This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[6] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites for STAT proteins.[5][6] STATs, recruited from the cytosol, are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[6][7][8]

JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK STAT STAT Receptor->STAT 4. STAT Recruitment pJAK p-JAK JAK->pJAK 2. Activation pJAK->Receptor 3. Receptor Phosphorylation pSTAT p-STAT STAT->pSTAT 5. STAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Transcription Initiation

Caption: The Canonical JAK-STAT Signaling Pathway.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to compete with ATP for binding to the catalytic ATP-binding site within the kinase domain of JAKs.[9][10] By occupying this pocket, this compound prevents the phosphorylation and subsequent activation of the JAK enzyme.[11][12] This blockade is the critical initiating step of its inhibitory action, leading to a complete halt of the downstream signaling cascade before it can be amplified. The lack of JAK activation prevents the phosphorylation of STAT proteins, thereby inhibiting their dimerization and translocation to the nucleus.[10] Consequently, the transcription of cytokine-responsive genes is suppressed.

Inhibitor_MoA Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_downstream Downstream Events (Inhibited) JAK JAK STAT STAT JAK->STAT STAT Phosphorylation (Blocked) Dimerization STAT Dimerization Inhibitor This compound Inhibitor->JAK Binds to ATP Site Translocation Nuclear Translocation Transcription Gene Transcription

Caption: Mechanism of Action of this compound.

Quantitative Analysis of Downstream Effects

The efficacy of this compound is quantified by its ability to inhibit key downstream events. The primary assays include measuring the reduction in STAT phosphorylation, the decrease in target gene expression, and the suppression of STAT-mediated transcriptional activity.

Inhibition of STAT3 Phosphorylation

The phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) is a direct and immediate indicator of JAK activity.[13] Treatment of cytokine-stimulated cells with this compound leads to a dose-dependent reduction in p-STAT3 levels, with minimal effect on total STAT3 protein.

Table 1: Dose-Dependent Inhibition of IL-6-induced STAT3 Phosphorylation by this compound

This compound (nM) p-STAT3 Level (Relative to Stimulated Control) Total STAT3 Level (Relative to Stimulated Control) % Inhibition of p-STAT3
0 (Unstimulated) 0.05 1.02 N/A
0 (Stimulated) 1.00 1.00 0%
1 0.82 0.99 18%
10 0.45 1.01 55%
50 0.15 0.98 85%
100 0.06 1.03 94%
500 0.04 1.01 96%

Data derived from Western Blot analysis in human peripheral blood mononuclear cells (PBMCs) stimulated with IL-6.

Downregulation of Target Gene Expression (SOCS3)

Suppressor of cytokine signaling 3 (SOCS3) is a classic STAT3 target gene that functions in a negative feedback loop to attenuate cytokine signaling.[1][14] Inhibition of the JAK-STAT pathway by this compound prevents SOCS3 transcription, which can be measured by quantitative PCR (qPCR).

Table 2: Downregulation of SOCS3 mRNA Expression by this compound

This compound (nM) SOCS3 mRNA Fold Change (vs. Stimulated Control)
0 (Unstimulated) 1.0
0 (Stimulated) 15.2
10 9.8
50 3.5
100 1.4
500 1.1

Data derived from qPCR analysis in HeLa cells stimulated with IL-6 for 2 hours.

Suppression of STAT3-Mediated Transcriptional Activity

A STAT3-responsive luciferase reporter assay provides a functional readout of the entire pathway's activity, measuring the ability of STAT3 to initiate transcription.[15][16][17] this compound demonstrates potent, dose-dependent suppression of IL-6-induced luciferase expression.

Table 3: Inhibition of STAT3 Reporter Gene Activity by this compound

This compound (nM) Relative Luciferase Units (RLU) % Inhibition
0 (Unstimulated) 1,250 N/A
0 (Stimulated) 25,500 0%
1 21,420 16%
10 11,730 54%
50 4,590 82%
100 1,887 93%
500 1,350 99%

Data from HEK293 cells stably expressing a STAT3-luciferase reporter, stimulated with IL-6 for 6 hours.

Experimental Protocols & Workflows

Reproducible and robust experimental design is crucial for evaluating JAK inhibitors. The following section provides detailed methodologies for the key assays cited.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Cell Culture (e.g., PBMCs, HeLa, HEK293) treatment Stimulation (e.g., IL-6) & Treatment with this compound start->treatment wb Western Blot (p-STAT3/Total STAT3) treatment->wb Sample Collection qpcr qPCR (SOCS3 mRNA) treatment->qpcr Sample Collection luciferase Luciferase Assay (STAT3 Reporter Activity) treatment->luciferase Sample Collection analysis_wb Densitometry Analysis wb->analysis_wb analysis_qpcr Comparative CT (ΔΔCT) qpcr->analysis_qpcr analysis_luc Luminescence Reading luciferase->analysis_luc

Caption: General Experimental Workflow for Assessing this compound Efficacy.
Protocol: Western Blot for p-STAT3

This protocol is used to determine the relative levels of phosphorylated STAT3 (Tyr705) and total STAT3.[13][18]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run until dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) and a loading control (e.g., β-Actin) diluted in 5% BSA/TBST.[13]

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

  • Stripping and Re-probing: To measure total STAT3, strip the membrane and re-probe with an antibody for total STAT3 (e.g., Cell Signaling Technology, #9139).[13]

Protocol: Quantitative PCR (qPCR) for SOCS3 Expression

This method quantifies the relative abundance of SOCS3 mRNA transcripts.[19]

  • RNA Extraction: Following cell treatment, lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume containing SYBR Green Master Mix, 1 µL of cDNA, and forward/reverse primers for SOCS3 and a housekeeping gene (e.g., GAPDH).

    • SOCS3 Forward Primer: 5'-GGAGTTCCTGGACCAGTACG-3'[19]

    • SOCS3 Reverse Primer: 5'-TTCTTGTGCTTGTGCCATGT-3'[19]

    • GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'[19]

    • GAPDH Reverse Primer: 5'-GGTCATGAGTCCTTCCACGAT-3'[19]

  • Thermocycling: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of SOCS3 using the comparative CT (ΔΔCT) method, normalizing to the housekeeping gene and relative to the stimulated control condition.

Protocol: STAT3 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.[15][17][20]

  • Cell Seeding: Seed HEK293 cells stably expressing a STAT3-luciferase reporter construct into a white, solid-bottom 96-well plate at a density of 5 x 104 cells/well.[15]

  • Incubation: Incubate cells overnight at 37°C in a CO2 incubator.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) and incubate for 6-16 hours.[15]

  • Lysis and Luminescence Reading: Add a luciferase assay reagent to each well to lyse the cells and provide the luciferase substrate.

  • Measurement: Measure luminescence using a microplate luminometer. The light output is directly proportional to the transcriptional activity of STAT3.

Conclusion

This compound is a highly effective inhibitor of the JAK-STAT signaling pathway. It acts by competitively binding to the ATP site on JAKs, which robustly inhibits the phosphorylation of STAT proteins. This primary action leads to significant downstream effects, including the dose-dependent suppression of STAT3 target gene expression (e.g., SOCS3) and a profound reduction in overall STAT3-mediated transcriptional activity. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound in various disease models driven by aberrant JAK-STAT signaling.

References

AZD0449: A Potential Modulator of Cytokine Storms Through Selective JAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Cytokine storms, characterized by a rampant and excessive release of pro-inflammatory cytokines, represent a life-threatening systemic inflammatory response. This hyperactivation of the immune system can lead to widespread tissue damage, multi-organ failure, and death. A key signaling cascade implicated in the propagation of cytokine storms is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. AZD0449, a potent and highly selective inhibitor of JAK1, has been investigated primarily in the context of asthma but its mechanism of action holds significant therapeutic potential for mitigating the devastating effects of cytokine storms. This technical guide provides a comprehensive overview of AZD0449, its mechanism of action, and its prospective role in cytokine storm research, tailored for researchers, scientists, and drug development professionals.

The Central Role of JAK1 in Cytokine Signaling

The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular mediators for a multitude of cytokine and growth factor receptors. Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes, many of which are pro-inflammatory.

JAK1 is a pivotal member of this family, as it is involved in the signaling of numerous cytokines that are central to the pathophysiology of cytokine storms, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and cytokines that utilize the common gamma chain (γc) receptor subunit (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[1] By selectively inhibiting JAK1, AZD0449 can theoretically interrupt the signaling cascade of these key pro-inflammatory mediators, thereby dampening the excessive inflammatory response characteristic of a cytokine storm.

Quantitative Data on AZD0449

The following tables summarize the key quantitative data available for AZD0449, highlighting its potency and selectivity for JAK1.

Table 1: In Vitro Inhibitory Activity of AZD0449

TargetIC50 (nM)Selectivity vs. JAK1
JAK1 2.4 -
JAK2>1000>417-fold
JAK3>1000>417-fold
TYK212050-fold

Data sourced from enzymatic assays.[2][3]

Table 2: Cellular Activity of AZD0449

AssayCell TypeStimulusMeasured EndpointIC50 (nM)
STAT6 PhosphorylationHuman CD4+ T cellsIL-4pSTAT621.4
STAT5 PhosphorylationHuman T cellsIL-2pSTAT5~20
STAT5 PhosphorylationRat T cellsIL-2pSTAT5~20

Data sourced from immunofluorescent labeling and flow cytometry.[1]

Signaling Pathways and Experimental Workflows

JAK1-STAT Signaling Pathway in Cytokine Storm

The following diagram illustrates the central role of the JAK1-STAT signaling pathway in response to pro-inflammatory cytokines, a key process in the development of a cytokine storm. AZD0449 acts by inhibiting JAK1, thereby blocking the downstream phosphorylation of STATs and subsequent gene transcription.

JAK1_STAT_Pathway JAK1-STAT Signaling Pathway in Cytokine Storm cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Receptor Cytokine Receptor Pro-inflammatory Cytokines->Cytokine Receptor Binding JAK1 JAK1 Cytokine Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocation AZD0449 AZD0449 AZD0449->JAK1 Inhibition Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: The JAK1-STAT signaling pathway and the inhibitory action of AZD0449.

Experimental Workflow for Evaluating AZD0449 in a Cytokine Storm Model

This diagram outlines a typical experimental workflow to assess the efficacy of a JAK1 inhibitor like AZD0449 in an in vitro model of cytokine storm.

Experimental_Workflow In Vitro Evaluation of AZD0449 in a Cytokine Storm Model cluster_setup Experimental Setup cluster_induction Cytokine Storm Induction cluster_analysis Analysis A 1. Isolate PBMCs or use macrophage cell line (e.g., RAW 264.7) B 2. Pre-incubate cells with varying concentrations of AZD0449 A->B C 3. Stimulate cells with Lipopolysaccharide (LPS) B->C D 4a. Collect supernatant for cytokine quantification (ELISA) C->D E 4b. Lyse cells for phospho-STAT analysis (Flow Cytometry or Western Blot) C->E F 5. Analyze data and determine the effect of AZD0449 on cytokine production and STAT phosphorylation D->F E->F

References

The Use of JAK-STAT Pathway Inhibitors in the Investigation of T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in T-lymphocytes, translating cytokine signals into cellular responses such as activation, proliferation, differentiation, and effector functions. Dysregulation of this pathway is implicated in numerous autoimmune diseases and malignancies, making it a key target for therapeutic intervention and a vital system to understand in immunological research. This technical guide provides an in-depth overview of how small molecule inhibitors of the JAK/STAT pathway can be employed as tools to dissect the intricacies of T-cell activation. For the purpose of this guide, we will focus on well-characterized JAK inhibitors, such as Tofacitinib and Ruxolitinib, as representative examples of "JAK-STAT-IN-1" to illustrate the principles and methodologies involved.

The JAK/STAT Signaling Pathway in T-Cells

The JAK/STAT pathway is integral to the response of T-cells to a variety of cytokines.[1] The binding of a cytokine to its receptor on the T-cell surface triggers the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes crucial for T-cell responses.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 1. Binding JAK JAK Receptor:p3->JAK 2. Recruitment STAT STAT Receptor:p3->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. Activation/ Phosphorylation pJAK->Receptor:p3 pJAK->STAT 6. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 7. Dimerization DNA DNA pSTAT_dimer->DNA 8. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Cytokine Production) DNA->Gene_Expression 9. Transcription

Figure 1: The JAK/STAT signaling pathway in T-cells and the point of inhibition by JAK inhibitors.

Quantitative Effects of JAK Inhibitors on T-Cell Activation

Small molecule inhibitors targeting JAKs are powerful tools for studying T-cell activation. They offer a reversible and dose-dependent means to probe the function of this pathway. Below are tables summarizing the quantitative effects of two well-characterized JAK inhibitors, Tofacitinib and Ruxolitinib, on various aspects of T-cell function.

Table 1: Inhibitory Potency (IC50) of Tofacitinib and Ruxolitinib on JAK Kinases

InhibitorTarget(s)IC50 (nM)
TofacitinibJAK1112
JAK220
JAK31
RuxolitinibJAK13.3
JAK22.8

Data compiled from existing research.[2][3]

Table 2: Functional Effects of Tofacitinib on Human T-Cells in vitro

Parameter AssessedT-Cell TypeEffectReference Concentration
Activation Marker (CD25) ExpressionNaïve & Memory CD4+/CD8+Dose-dependent reduction1 µM
Proliferation (Ki-67 Expression)Naïve & Memory CD4+/CD8+Dose-dependent reduction1 µM
IL-2 ProductionNaïve & Memory CD4+/CD8+Reduced frequency of IL-2 secreting cells1 µM
IFN-γ ProductionMemory CD8+Reduced frequency of IFN-γ secreting cells1 µM
STAT PhosphorylationT-CellsInhibition varied from 10% to 73% depending on the cytokine and STAT5 mg twice daily (in vivo)

Data compiled from existing research.[1][4]

Table 3: Functional Effects of Ruxolitinib on Human T-Cells in vitro

Parameter AssessedT-Cell TypeEffectReference Concentration
ProliferationAntigen-specific T-cellsReduction at concentrations > in vitro IC50> single-digit nM
IL-6 ProductionActivated PBMCsSignificant reductionCellular IC50
IL-10 ProductionActivated PBMCsSignificant reductionCellular IC50
TNF-α ProductionActivated PBMCsSignificant reductionCellular IC50
IFN-γ ProductionActivated PBMCsSignificant reductionCellular IC50

Data compiled from existing research.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of JAK inhibitors in T-cell activation studies. The following section outlines key experimental protocols.

Primary Human T-Cell Isolation and Culture
  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Dilute whole blood with an equal volume of PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes with the brake off.

    • Carefully aspirate the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs with PBS.

  • T-Cell Isolation:

    • Use a negative selection kit (e.g., magnetic-activated cell sorting - MACS) to isolate total T-cells or specific subsets (CD4+ or CD8+) by depleting other cell types.

  • Cell Culture:

    • Culture isolated T-cells in a suitable medium such as RPMI 1640 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

    • For T-cell expansion, the medium can be supplemented with IL-2.

T-Cell Proliferation Assay (CFSE-based)

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a standard method to track T-cell proliferation.

  • CFSE Staining:

    • Resuspend isolated T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

    • Wash the cells twice with complete culture medium.

  • T-Cell Activation and Inhibitor Treatment:

    • Plate CFSE-labeled T-cells in a 96-well plate.

    • Add the desired concentrations of the JAK inhibitor (e.g., Tofacitinib, Ruxolitinib) or vehicle control (DMSO).

    • Stimulate the T-cells with anti-CD3/CD28 antibodies or other appropriate stimuli.

    • Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.

    • Analyze the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Experimental_Workflow_CFSE cluster_prep Cell Preparation cluster_treatment Treatment and Culture cluster_analysis Analysis Isolate_TCells Isolate Primary T-Cells CFSE_Stain Stain with CFSE Isolate_TCells->CFSE_Stain Plate_Cells Plate CFSE-labeled T-Cells CFSE_Stain->Plate_Cells Add_Inhibitor Add JAK Inhibitor or Vehicle Plate_Cells->Add_Inhibitor Stimulate Stimulate with anti-CD3/CD28 Add_Inhibitor->Stimulate Incubate Incubate for 3-5 days Stimulate->Incubate Harvest Harvest Cells Incubate->Harvest Surface_Stain Optional: Surface Staining (e.g., CD4, CD8) Harvest->Surface_Stain Flow_Cytometry Analyze by Flow Cytometry Surface_Stain->Flow_Cytometry Data_Analysis Analyze CFSE Dilution Flow_Cytometry->Data_Analysis

References

The Selective JAK1 Inhibitor AZD0449: A Technical Overview of its Impact on STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0449 is a novel, potent, and selective inhibitor of Janus kinase 1 (JAK1) developed for inhaled administration, primarily for the treatment of asthma.[1] The JAK-STAT signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[2] This technical guide provides an in-depth analysis of AZD0449's mechanism of action, with a specific focus on its effects on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Mechanism of Action: Inhibition of the JAK1/STAT3 Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling.[2] Upon cytokine binding to their cognate receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[3]

AZD0449 exerts its therapeutic effect by selectively inhibiting JAK1.[1] This inhibition prevents the phosphorylation and subsequent activation of downstream STAT proteins, including STAT3, thereby modulating the inflammatory cascade.[4]

Quantitative Data: In Vitro Selectivity and In Vivo Efficacy

The following tables summarize the key quantitative findings regarding AZD0449's inhibitory activity.

Table 1: In Vitro Kinase Selectivity of AZD0449 [4]

KinaseIC50 (nM)Selectivity vs. JAK1 (fold)
JAK12.4-
JAK2>1000>417
JAK312050
TYK2240100

Table 2: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation in Human and Rat Cells by AZD0449 [1]

Cell TypeCytokine StimulantPhosphorylated STATSpeciesIC50 (nM)
CD4+ T cellsIL-4STAT6Human21.4
T cellsIL-2STAT5Human-
T cellsIL-2STAT5Rat-
T cells & NK cellsIFNαSTAT1Human-
T cells & NK cellsIL-12STAT4Human-
CD14+ monocytesIL-13STAT6Human-

Note: Specific IC50 values for STAT5, STAT1, and STAT4 inhibition were not explicitly provided in the primary source.

Table 3: In Vivo Inhibition of STAT3 Phosphorylation in an Ovalbumin-Challenged Rat Model of Asthma [1][4]

Treatment GroupDescriptionEffect on STAT3 Phosphorylation
Saline/VehicleSensitized, non-challenged ratsBaseline STAT3 phosphorylation
OVA/VehicleOvalbumin-challenged, vehicle-treated ratsSignificant increase in STAT3 phosphorylation
OVA/AZD0449Ovalbumin-challenged, AZD0449-treated ratsDose-dependent inhibition of STAT3 phosphorylation

Note: The primary research presents this data graphically as a bar chart, showing a clear dose-dependent reduction. Specific percentage inhibition values at different doses were not detailed in the main text.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of AZD0449.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD0449 against JAK family kinases.

  • Methodology:

    • Recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2) are incubated with a peptide substrate and ATP.

    • A serial dilution of AZD0449 is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Ovalbumin (OVA)-Induced Asthma Model in Rats
  • Objective: To create an in vivo model of allergic airway inflammation to assess the efficacy of AZD0449.

  • Methodology:

    • Sensitization: Male Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on specific days (e.g., day 0 and day 14).

    • Challenge: On subsequent days (e.g., days 28, 29, and 30), the sensitized rats are challenged with aerosolized OVA for a defined period to induce an asthmatic response. Control groups receive saline.

    • Treatment: AZD0449 or vehicle is administered to the animals, typically via intratracheal instillation, prior to the OVA challenge.

    • Endpoint Analysis: At a specified time post-challenge, lung tissue and bronchoalveolar lavage fluid (BALF) are collected for analysis of inflammatory markers, including phosphorylated STAT3.

Measurement of STAT3 Phosphorylation
  • Objective: To quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in lung tissue.

  • Methodology:

    • Protein Extraction: Lung tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.

    • Secondary Antibody Incubation: After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the band intensities, and the ratio of p-STAT3 to total STAT3 is calculated.

  • Objective: To visualize and localize the expression of p-STAT3 within the lung tissue architecture.

  • Methodology:

    • Tissue Preparation: Lungs are perfused, fixed in formalin, and embedded in paraffin. Thin sections are cut and mounted on slides.

    • Deparaffinization and Rehydration: The paraffin is removed using xylene, and the sections are rehydrated through a graded series of ethanol washes.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

    • Permeabilization and Blocking: The tissue sections are permeabilized (if necessary) and blocked to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The sections are incubated with a primary antibody against p-STAT3.

    • Secondary Antibody Incubation and Detection:

      • For IHC: A biotinylated secondary antibody followed by an avidin-biotin-HRP complex and a chromogenic substrate (e.g., DAB) is used for detection, resulting in a colored precipitate at the site of the antigen.

      • For IF: A fluorescently labeled secondary antibody is used, and the signal is visualized using a fluorescence microscope.

    • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin for IHC or DAPI for IF) to visualize cell nuclei and then mounted for microscopy.

Visualizations

Signaling Pathway

AZD0449_Mechanism_of_Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive JAK1_active JAK1 (Active) STAT3 STAT3 JAK1_active->STAT3 Phosphorylates JAK1_inactive->JAK1_active AZD0449 AZD0449 AZD0449->JAK1_active Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription

Caption: Mechanism of action of AZD0449 in the JAK1/STAT3 signaling pathway.

Experimental Workflow

Experimental_Workflow AnimalModel 1. OVA-Induced Asthma Rat Model Treatment 2. Treatment Administration (AZD0449 or Vehicle) AnimalModel->Treatment TissueCollection 3. Lung Tissue Collection Treatment->TissueCollection ProteinExtraction 4a. Protein Extraction TissueCollection->ProteinExtraction TissueFixation 4b. Formalin Fixation & Paraffin Embedding TissueCollection->TissueFixation WesternBlot 5a. Western Blotting for p-STAT3 and Total STAT3 ProteinExtraction->WesternBlot Quantification 6a. Densitometry and Ratio Analysis WesternBlot->Quantification IHC_IF 5b. IHC/IF for p-STAT3 TissueFixation->IHC_IF Imaging 6b. Microscopy and Localization IHC_IF->Imaging

Caption: Workflow for assessing AZD0449's effect on STAT3 phosphorylation in vivo.

References

An In-Depth Technical Guide to the JAK-STAT Signaling Pathway and its Inhibition in In Vitro Immunology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that translates extracellular signals from a multitude of cytokines and growth factors into a transcriptional response, thereby governing a wide array of cellular processes including proliferation, differentiation, and apoptosis.[1] This pathway is of paramount importance in the regulation of the immune system, mediating the functional effects of key cytokines involved in both innate and adaptive immunity.[2] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[3] This guide provides a comprehensive overview of the JAK-STAT pathway and the use of its inhibitors in in vitro immunology research.

The JAK-STAT Signaling Pathway: A Step-by-Step Mechanism

The canonical JAK-STAT signaling pathway is initiated by the binding of a ligand, typically a cytokine, to its specific transmembrane receptor. This event triggers a cascade of intracellular phosphorylation events, culminating in the modulation of gene expression.

1. Ligand Binding and Receptor Dimerization: The process begins when a cytokine binds to its cognate receptor on the cell surface. This binding event induces the dimerization or oligomerization of receptor subunits.[4]

2. JAK Activation: The intracellular domains of these receptors are constitutively associated with members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[3] Receptor dimerization brings the associated JAKs into close proximity, facilitating their trans-activation through reciprocal phosphorylation of tyrosine residues in their activation loops.[2]

3. Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated tyrosines serve as docking sites for the Src homology 2 (SH2) domains of latent STAT proteins present in the cytoplasm.[2]

4. STAT Phosphorylation and Dimerization: Upon recruitment to the receptor, STAT proteins are themselves phosphorylated by the activated JAKs on a conserved C-terminal tyrosine residue. This phosphorylation event causes the STAT proteins to dissociate from the receptor and form stable homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.[3][2]

5. Nuclear Translocation and Gene Transcription: The activated STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating or repressing gene transcription.[3][5]

Visualizing the Canonical JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. JAK Association pJAK pJAK JAK->pJAK 3. JAK Activation (Phosphorylation) pJAK->Receptor 4. Receptor Phosphorylation STAT STAT pJAK->STAT 6. STAT Phosphorylation STAT->Receptor pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 7. Dimerization DNA DNA pSTAT_dimer->DNA 8. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 9. Gene Regulation Inhibitor_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_analysis Downstream Analysis Cells Immune Cells Pre_Incubation Pre-incubation Cells->Pre_Incubation Inhibitor JAK-STAT Inhibitor (Test Compound) Inhibitor->Pre_Incubation Vehicle Vehicle Control Vehicle->Pre_Incubation Stimulation Cytokine Stimulation Pre_Incubation->Stimulation Proliferation Proliferation Assay Stimulation->Proliferation Cytokine_Assay Cytokine Assay Stimulation->Cytokine_Assay Western_Blot Western Blot (pSTAT) Stimulation->Western_Blot

References

AZD0449: A Technical Guide to Target Validation in Respiratory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD0449 is a potent and selective inhibitor of Janus kinase 1 (JAK1), investigated for the inhaled treatment of respiratory diseases, primarily asthma. This document provides an in-depth technical overview of the target validation for AZD0449, summarizing its mechanism of action, preclinical efficacy, and clinical trial findings. Despite a favorable safety profile and low systemic exposure, the development of AZD0449 was discontinued during Phase 1 clinical trials due to a lack of significant anti-inflammatory effect at the doses studied. This guide offers detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows involved in its evaluation.

Introduction: The Rationale for JAK1 Inhibition in Respiratory Disease

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is a primary route for transmitting signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. In respiratory diseases like asthma, cytokines such as interleukin-4 (IL-4), IL-5, and IL-13 are key drivers of the inflammatory cascade, promoting eosinophilia, mucus production, and airway hyperresponsiveness. The signaling of these pro-inflammatory cytokines is critically dependent on JAK1. Therefore, selective inhibition of JAK1 presents a promising therapeutic strategy to broadly inhibit the inflammatory pathways in asthma.[1][2][3] AZD0449 was developed as an inhaled, selective JAK1 inhibitor designed to deliver high concentrations to the lungs while minimizing systemic exposure and associated side effects.[1][4]

Molecular Target: AZD0449's Selectivity for JAK1

AZD0449 is a highly selective inhibitor of JAK1. In vitro studies have demonstrated its potent inhibition of JAK1 with significant selectivity over other JAK family members (JAK2, JAK3, and TYK2). This selectivity is crucial for minimizing off-target effects that can be associated with less selective JAK inhibitors.

Quantitative Data: In Vitro Kinase Inhibition
KinaseAZD0449 IC50 (nM)Selectivity vs. JAK1
JAK12.4-
JAK2>1000>417-fold
JAK3>1000>417-fold
TYK212050-fold
Table 1: In vitro inhibitory activity of AZD0449 against JAK family kinases. [5]

Mechanism of Action: Modulation of the JAK1-STAT Signaling Pathway

AZD0449 exerts its pharmacological effect by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of JAK1. In the context of asthma, key cytokines like IL-4 and IL-13 signal through a receptor complex that activates JAK1, leading to the phosphorylation of STAT6. Phosphorylated STAT6 then translocates to the nucleus and induces the expression of genes associated with T-helper 2 (Th2) cell-driven inflammation. By inhibiting JAK1, AZD0449 blocks this critical step in the signaling cascade.

AZD0449_Mechanism_of_Action cluster_nucleus Cytokine IL-4 / IL-13 Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) pSTAT6->Gene_Expression Induces AZD0449 AZD0449 AZD0449->JAK1 Inhibits

Caption: AZD0449 inhibits JAK1, preventing STAT6 phosphorylation and subsequent gene expression.

Preclinical Target Validation in a Respiratory Disease Model

The efficacy of AZD0449 was evaluated in a well-established preclinical model of allergic asthma using ovalbumin (OVA)-sensitized Brown Norway rats. This model mimics key features of human asthma, including airway eosinophilia and a late asthmatic response.

Experimental Protocol: Ovalbumin-Challenged Rat Model of Allergic Asthma
  • Sensitization: Brown Norway rats were sensitized with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide on day 0 and day 7.

  • Challenge: On day 14, sensitized rats were challenged with an aerosolized solution of OVA to induce an asthmatic response.

  • Treatment: AZD0449 was administered intratracheally one hour prior to the OVA challenge.

  • Endpoints:

    • Late Asthmatic Response (LAR): Measured by whole-body plethysmography to assess airway obstruction.

    • Airway Inflammation: Bronchoalveolar lavage (BAL) was performed 24 hours after the challenge to quantify eosinophil counts.

    • Target Engagement: Lung tissue was collected to measure the levels of phosphorylated STAT3 and STAT5.[6]

Preclinical Efficacy Data

In the OVA-challenged rat model, intratracheal administration of AZD0449 demonstrated significant, dose-dependent inhibition of both the late asthmatic response and airway eosinophilia.[6] Furthermore, AZD0449 showed target engagement in the lung tissue by reducing the phosphorylation of STAT3 and STAT5.[6]

EndpointTreatment GroupResult
Late Asthmatic Response AZD0449Dose-dependent suppression
Airway Eosinophilia AZD0449Dose-dependent reduction
Lung pSTAT3 AZD0449Dose-related reduction
Lung pSTAT5 AZD0449Dose-related reduction
Table 2: Summary of preclinical efficacy of AZD0449 in a rat model of allergic asthma. [6]
Preclinical Pharmacokinetics

Pharmacokinetic studies in rats following intratracheal administration of AZD0449 at a lung-deposited dose of 52 μg/kg revealed a long terminal lung half-life of 34 hours and low systemic exposure.[1][2][4]

Preclinical_Experimental_Workflow Sensitization Sensitization (OVA + Alum) Challenge OVA Challenge (Aerosol) Sensitization->Challenge 14 days Treatment AZD0449 (Intratracheal) Challenge->Treatment 1 hour prior Endpoint_LAR Late Asthmatic Response Challenge->Endpoint_LAR Endpoint_Inflammation Airway Inflammation (BAL) Challenge->Endpoint_Inflammation Endpoint_TE Target Engagement (pSTATs in Lung) Challenge->Endpoint_TE

Caption: Workflow for the preclinical evaluation of AZD0449 in a rat asthma model.

Clinical Target Validation: Phase 1 Study (NCT03766399)

A Phase 1, randomized, single-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AZD0449 in healthy volunteers and patients with mild asthma.[5][7][8]

Experimental Protocol: Phase 1 Clinical Trial (NCT03766399)
  • Study Design: A three-part study with single ascending doses (SAD) and multiple ascending doses (MAD) of inhaled AZD0449 (nebulizer and dry powder inhaler) and a single intravenous (IV) dose.[7][8]

  • Participants: Healthy volunteers and patients with mild asthma.[7]

  • Pharmacodynamic Endpoints:

    • Fractional Exhaled Nitric Oxide (FeNO): A biomarker of eosinophilic airway inflammation.

    • Phosphorylated STAT6 (pSTAT6): Measured in peripheral blood mononuclear cells (PBMCs) following ex vivo stimulation with IL-4 to assess systemic target engagement.[5][7]

Clinical Pharmacokinetics and Pharmacodynamics

Following inhaled administration, AZD0449 demonstrated low, dose-proportional systemic exposure and a pharmacokinetic profile suggestive of lung retention, supporting the potential for once-daily dosing.[5][7]

RouteDose RangeSystemic Exposure (Cmax)Lung Retention
Inhaled (nebulized)0.095 - 5.0 mgLow and dose-proportionalSuggested by plasma elimination
Intravenous0.09 and 0.36 mg--
Table 3: Summary of clinical pharmacokinetics of AZD0449. [5]

Despite the favorable pharmacokinetic profile, AZD0449 did not demonstrate a significant anti-inflammatory effect at the doses evaluated. In patients with mild asthma who received repeated doses for 14 days (1.2–5.0 mg), there was no significant reduction in FeNO compared to placebo.[5][7] Furthermore, there was no significant suppression of pSTAT6 in ex vivo stimulated PBMCs.[5][7]

Pharmacodynamic MarkerTreatmentResult
FeNO AZD0449 (1.2-5.0 mg for 14 days)No significant reduction vs. placebo
pSTAT6 AZD0449No significant suppression
Table 4: Summary of clinical pharmacodynamic results for AZD0449. [5][7]

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Conclusion and Future Directions

AZD0449 is a potent and selective JAK1 inhibitor that demonstrated promising preclinical efficacy in a rat model of allergic asthma. The inhaled route of administration resulted in low systemic exposure and prolonged lung retention in both preclinical and clinical settings. However, in a Phase 1 clinical trial, AZD0449 failed to show a significant anti-inflammatory effect in patients with mild asthma at the doses tested. The lack of pharmacodynamic activity, as measured by FeNO and pSTAT6, led to the discontinuation of its development for respiratory indications.

This case study of AZD0449 provides valuable insights for the development of inhaled kinase inhibitors for respiratory diseases. Future efforts in this area may require the development of compounds with higher potency, improved lung retention and distribution, or the exploration of different patient populations or disease phenotypes. Additionally, the disconnect between preclinical efficacy and clinical outcomes highlights the importance of robust translational biomarkers to guide dose selection and predict clinical response.

References

Methodological & Application

AZD0449 In Vivo Dosing for Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing strategies for the selective Janus kinase 1 (JAK1) inhibitor, AZD0449, in rodent models. The protocols and data presented are collated from preclinical studies and are intended to guide researchers in designing their own in vivo experiments for asthma and other inflammatory disease models.

Introduction

AZD0449 is a potent and selective inhibitor of JAK1, a key enzyme in the signaling pathways of multiple pro-inflammatory cytokines implicated in asthma, such as interleukin (IL)-4, IL-5, and IL-13.[1][2][3] By inhibiting JAK1, AZD0449 can block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the inflammatory cascade.[2][3][4][5] Preclinical studies in rodent models, particularly the ovalbumin (OVA)-induced allergic asthma model in Brown Norway rats, have demonstrated the efficacy of AZD0449 in reducing lung inflammation.[2][3][6][7]

Data Presentation

Table 1: Pharmacokinetic Parameters of AZD0449 in Rats
ParameterIntravenous (IV) Administration (1 mg/kg)Intratracheal (IT) Administration (52 µg/kg lung deposited dose)
Plasma Clearance18 mL/minute/kg[1][2][4]-
Terminal Half-life (Plasma)3.9 hours[1][2][4]-
Steady State Volume of Distribution1.3 L/kg[1][2][4]-
Terminal Half-life (Lung)-34 hours[2][3][6]
Systemic Exposure-Low[2][3][6]
Table 2: Efficacy of Intratracheal AZD0449 in OVA-Challenged Rats
Dose (Lung Deposited)Effect on Lung EosinophiliaEffect on Late Asthmatic Response (Penh)Target Engagement (Inhibition of pSTAT3 and pSTAT5)
100 - 3000 µg/kgInhibition of eosinophilia in the lung[2]Reduction in late asthmatic response[2][6]Dose-related reduction[7]
52 µg/kg-Assessed[2][4][6]-

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Brown Norway Rats

This protocol describes the induction of an allergic asthma phenotype in Brown Norway rats, followed by treatment with AZD0449.

Materials:

  • AZD0449

  • Ovalbumin (OVA)

  • Vehicle for AZD0449 (e.g., appropriate suspension vehicle for intratracheal administration)

  • Anesthetic

  • Intratracheal administration device

Procedure:

  • Sensitization: Sensitize Brown Norway rats with an intraperitoneal injection of OVA.

  • Challenge: Days after sensitization, challenge the rats with an aerosolized OVA solution to induce an asthmatic response.

  • AZD0449 Administration:

    • Route: Intratracheal (IT) administration is the preferred route for localized lung delivery and to minimize systemic exposure.[2][3][6]

    • Dosing: Administer AZD0449 one hour prior to the OVA challenge.[7] Doses ranging from 100 to 3000 µg/kg (lung deposited dose) have been shown to be effective.[2]

    • Vehicle: A suitable vehicle for suspension should be used for intratracheal delivery.

  • Endpoint Analysis (24 hours post-challenge):

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (e.g., eosinophils) and cytokine analysis.

    • Lung Tissue Analysis: Collect lung tissue to assess for inhibition of STAT3 and STAT5 phosphorylation as a measure of target engagement.[7]

    • Late Asthmatic Response: Measure the late asthmatic response using methods such as whole-body plethysmography to determine the enhanced pause (Penh).[2][6]

Visualization

AZD0449 Mechanism of Action in the JAK-STAT Signaling Pathway

AZD0449_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Initiates AZD0449 AZD0449 AZD0449->JAK1 Inhibits

Caption: Mechanism of AZD0449 in blocking the JAK1-STAT signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing of AZD0449

AZD0449_In_Vivo_Workflow Start Start Sensitization Sensitization of Rodent Model (e.g., OVA in Brown Norway Rats) Start->Sensitization Dosing Intratracheal Dosing of AZD0449 (1 hour prior to challenge) Sensitization->Dosing Challenge Allergen Challenge (e.g., Aerosolized OVA) Endpoint_Analysis Endpoint Analysis (24 hours post-challenge) Challenge->Endpoint_Analysis Dosing->Challenge BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Endpoint_Analysis->BAL Lung_Tissue Lung Tissue Analysis (pSTAT levels) Endpoint_Analysis->Lung_Tissue Plethysmography Whole-Body Plethysmography (Late Asthmatic Response) Endpoint_Analysis->Plethysmography End End

Caption: Workflow for evaluating the in vivo efficacy of AZD0449 in a rodent asthma model.

References

Application Notes and Protocols: Western Blot Analysis of pSTAT3 (Tyr705) Following AZD0449 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3) is a critical activation step, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer, where constitutive activation of STAT3 is common.

The Janus kinase (JAK) family of tyrosine kinases are primary activators of STAT3. AZD0449 is a potent and selective inhibitor of JAK1. By targeting JAK1, AZD0449 effectively blocks the downstream phosphorylation of STAT3, thereby inhibiting its activity.[1][2] This application note provides a detailed protocol for performing a Western blot to detect changes in pSTAT3 levels in cultured cells following treatment with AZD0449.

Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus to act as transcription factors. AZD0449, as a JAK1 inhibitor, directly interferes with this cascade by preventing the phosphorylation and subsequent activation of STAT3.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates AZD0449 AZD0449 AZD0449->JAK1 inhibits pSTAT3 pSTAT3 (Tyr705) STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes DNA DNA pSTAT3_dimer->DNA translocates to nucleus and binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Figure 1: Simplified signaling pathway of JAK1-mediated STAT3 activation and its inhibition by AZD0449.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell line with active STAT3 signaling (e.g., MDA-MB-231, H460, or other cancer cell lines)

  • Complete cell culture medium

  • AZD0449 (solubilized in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pSTAT3 (Tyr705)

    • Rabbit anti-total STAT3

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG

    • Anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system for Western blots

Experimental Workflow

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_lysis Protein Extraction cluster_western_blot Western Blot Cell_Seeding Seed Cells AZD0449_Treatment Treat with AZD0449 Cell_Seeding->AZD0449_Treatment Cell_Lysis Lyse Cells AZD0449_Treatment->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (pSTAT3, total STAT3, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 2: Experimental workflow for Western blot analysis of pSTAT3 after AZD0449 treatment.
Step-by-Step Method

1. Cell Culture and Treatment:

  • Seed the chosen cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of AZD0449 in complete culture medium. A suggested concentration range is 0, 10, 50, 100, 500, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest AZD0449 treatment.

  • Remove the old medium and replace it with the medium containing the different concentrations of AZD0449 or vehicle control.

  • Incubate the cells for a predetermined time. For time-course experiments, a range of 1, 6, and 24 hours is recommended.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

5. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • To analyze total STAT3 and a loading control, the membrane can be stripped and re-probed or parallel blots can be run.

6. Detection and Analysis:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using an appropriate imaging system.

  • Quantify the band intensities using image analysis software. Normalize the pSTAT3 signal to the total STAT3 signal and/or the loading control.

Data Presentation

The following tables summarize the inhibitory activity of AZD0449 from published studies.

Table 1: In Vitro Inhibitory Activity of AZD0449

Target Assay IC₅₀ (nM)
JAK1 Enzymatic Assay 2.4

| pSTAT6 | Human CD4+ T cells (IL-4 induced) | 21.4 |

Data sourced from ProbeChem and a study on selective JAK1 inhibitors.[1][2]

Table 2: In Vivo Inhibition of pSTAT3 by AZD0449 in OVA-Challenged Rats

Treatment Group Dose (µg/kg, intratracheal) pSTAT3 Inhibition (%)
Vehicle - 0
AZD0449 100 ~25
AZD0449 300 ~50
AZD0449 1000 ~75

| AZD0449 | 3000 | ~90 |

Data is estimated from graphical representations in a study characterizing AZD0449.[3]

Conclusion

This application note provides a comprehensive protocol for the detection of pSTAT3 by Western blot following treatment with the JAK1 inhibitor AZD0449. The provided signaling pathway and experimental workflow diagrams, along with the summarized data, offer a robust framework for researchers investigating the effects of AZD0449 on the JAK/STAT pathway. Adherence to this protocol will enable the generation of reliable and reproducible data for the assessment of target engagement and downstream signaling inhibition.

References

Application Notes and Protocols for Intratracheal Administration of AZD0449 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD0449 is a novel and highly selective Janus kinase 1 (JAK1) inhibitor developed for the inhaled treatment of asthma.[1][2][3] JAK1 is a critical enzyme in the signaling pathways of multiple pro-inflammatory cytokines implicated in the pathogenesis of asthma, including interleukin (IL)-4, IL-5, and IL-13.[1][3][4] By inhibiting JAK1, AZD0449 effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, thereby mitigating the inflammatory cascade in the lungs.[1][2][5] Preclinical studies in rats have demonstrated that intratracheal administration of AZD0449 leads to high local concentrations in the lung with low systemic exposure, a desirable pharmacokinetic profile for an inhaled therapeutic.[1][2][4] This targeted delivery to the lungs minimizes potential systemic side effects. Furthermore, in rodent models of allergic asthma, AZD0449 has been shown to reduce lung eosinophilia and attenuate the late asthmatic response.[1][2][5][6]

These application notes provide a comprehensive overview of the intratracheal administration of AZD0449 in rats, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.

Mechanism of Action: JAK1-STAT Signaling Pathway Inhibition

AZD0449 exerts its anti-inflammatory effects by selectively inhibiting JAK1. This inhibition disrupts the signaling of various cytokines that are pivotal in the pathophysiology of asthma. The binding of these cytokines to their receptors on immune cells would normally lead to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses. AZD0449 blocks this cascade at the level of JAK1, leading to a reduction in STAT phosphorylation and downstream inflammatory processes.[3][7]

AZD0449_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine (e.g., IL-4, IL-5, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates AZD0449 AZD0449 AZD0449->JAK1 Inhibits Inflammation Inflammatory Gene Transcription Nucleus->Inflammation

Figure 1: Mechanism of action of AZD0449 in inhibiting the JAK1-STAT signaling pathway.

Pharmacokinetic Data of AZD0449 in Rats

The following tables summarize the pharmacokinetic parameters of AZD0449 in rats following intravenous and intratracheal administration.

Table 1: Pharmacokinetic Parameters of AZD0449 After a Single Intravenous Bolus Administration in Rats. [1]

ParameterValue
Dose 1 mg/kg
Plasma Clearance 18 mL/minute/kg
Terminal Half-life 3.9 hours
Steady State Volume of Distribution 1.3 L/kg

Table 2: Pharmacokinetic and Dosing Information for Intratracheal Administration of AZD0449 in Rats. [1][2][4]

ParameterNaïve RatsOvalbumin (OVA)-Challenged Rats
Single Lung Deposited Dose (LDD) 52 µg/kg100, 300, 1000, or 3000 µg/kg
Terminal Lung Half-life 34 hoursNot Reported
Systemic Exposure LowLow

Experimental Protocols

Protocol 1: Intratracheal Administration of AZD0449 in Rats

This protocol describes a standard method for the intratracheal instillation of substances in rats, adapted for the administration of AZD0449.

Materials:

  • AZD0449 solution (formulated in an appropriate vehicle)

  • Male/Female Sprague-Dawley or Wistar rats (age and weight as per study design)

  • Anesthesia (e.g., isoflurane)

  • Anesthetic chamber and nose cone

  • Small animal laryngoscope or otoscope

  • Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer or a gavage needle)

  • Pipettes and sterile tips

  • Angled board for positioning the rat[8]

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (3-5% for induction, 1.5-2.5% for maintenance) in an anesthetic chamber.

    • Once anesthetized, place the rat in a supine position on an angled board, typically at a 45-degree head-up angle.[8][9]

    • Gently suspend the rat by its upper incisors using a wire loop to ensure the neck is extended and the trachea is accessible.

  • Visualization of the Trachea:

    • Use a small animal laryngoscope or an otoscope to illuminate the back of the throat and visualize the epiglottis and the opening of the trachea.

    • Gently pull the tongue to one side to improve visibility.

  • Intratracheal Instillation:

    • Carefully insert the tip of the intratracheal instillation device into the trachea, passing the vocal cords.

    • Administer the prepared AZD0449 solution as a single, rapid bolus to ensure even distribution within the lungs.[8] The volume administered should be appropriate for the size of the rat to avoid reflux.

    • Observe the animal for any signs of respiratory distress during and immediately after the procedure.

  • Recovery:

    • Remove the instillation device and allow the rat to recover from anesthesia on a warming pad.

    • Monitor the animal until it is fully ambulatory.

Protocol 2: Pharmacokinetic Study in Naïve Rats

This protocol outlines the workflow for assessing the pharmacokinetics of AZD0449 following intratracheal administration in treatment-naïve rats.

Workflow:

PK_Workflow Start Start Animal_Acclimatization Acclimatize Naïve Rats Start->Animal_Acclimatization Dosing Single Intratracheal Dose of AZD0449 (52 µg/kg LDD) Animal_Acclimatization->Dosing Sample_Collection Collect Plasma and Lung Samples at Pre-defined Time Points Dosing->Sample_Collection Time_Points 0.03, 0.5, 2, 6, 8, and 24 hours Sample_Collection->Time_Points Analysis Analyze Drug Concentrations in Plasma and Lung Tissue Sample_Collection->Analysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the pharmacokinetic study of AZD0449 in naïve rats.
Protocol 3: Efficacy Study in an Ovalbumin (OVA)-Challenged Rat Model of Asthma

This protocol describes the assessment of AZD0449's efficacy in a commonly used rodent model of allergic asthma.

Workflow:

Efficacy_Workflow Start Start Sensitization Sensitize Rats with Ovalbumin (OVA) Start->Sensitization Challenge Challenge with OVA Aerosol Sensitization->Challenge Treatment Intratracheal Administration of AZD0449 or Vehicle Challenge->Treatment Endpoint_Measurement Assess Efficacy Endpoints Treatment->Endpoint_Measurement Endpoints - Lung Inflammation (Eosinophil Count) - Late Asthmatic Response (Penh) - STAT3 and STAT5 Phosphorylation Endpoint_Measurement->Endpoints Data_Analysis Statistical Analysis of Treatment Effects Endpoint_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the efficacy study of AZD0449 in an OVA-challenged rat model.

Conclusion

AZD0449 demonstrates a promising profile as an inhaled therapeutic for asthma, with a targeted mechanism of action and favorable pharmacokinetics. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working on the preclinical evaluation of AZD0449 and other inhaled JAK inhibitors. The detailed methodologies for intratracheal administration and the workflows for pharmacokinetic and efficacy studies offer a solid foundation for further investigation into the therapeutic potential of this compound.

References

Application Notes and Protocols for JAK-STAT Inhibition in Primary Human Leukocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the use of well-characterized Janus Kinase (JAK) inhibitors, such as Ruxolitinib and Tofacitinib, in primary human leukocyte cultures. The term "Jak-stat-IN-1" did not correspond to a specific, documented inhibitor in the scientific literature at the time of this writing. Therefore, the data and methodologies presented here are based on established JAK inhibitors and should be adapted and validated for any novel compound.

Introduction

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade in the regulation of immune responses.[1][2][3] It transmits signals from a multitude of cytokines and growth factors from the cell surface to the nucleus, leading to the transcription of genes involved in leukocyte proliferation, differentiation, and function.[1][4] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as hematological malignancies.[1][3] Consequently, inhibition of this pathway has emerged as a key therapeutic strategy.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of JAK inhibitors in primary human leukocyte cultures, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors of the kinase activity of JAK family members (JAK1, JAK2, JAK3, and TYK2).[6][7] By blocking the phosphorylation and activation of JAKs, these inhibitors prevent the subsequent phosphorylation and dimerization of STAT proteins.[1][8] This, in turn, blocks the translocation of STAT dimers to the nucleus and the transcription of target genes.[1][9] The specific effects on different leukocyte subsets depend on the particular JAKs inhibited and the cytokine context.[10]

Data Presentation

The following tables summarize key quantitative data for representative JAK inhibitors in primary human leukocyte cultures.

Table 1: Inhibitory Concentrations of Ruxolitinib in Primary Human Leukocytes

ParameterCell TypeValueReference
IC50 (Pgp function)CD8+ T cells~58 µM[11]
Effective Concentration (PD-1, CD8, Pgp modulation)CD3/CD28-activated PBMCs100 nM[11]
IC50 (Erythroid progenitor colony formation)Polycythemia vera patient PBMCs67 nM[6]
IC50 (Erythroid progenitor colony formation)Healthy donor PBMCs>400 nM[6]

Table 2: Effects of Tofacitinib on Primary Human Leukocytes

ParameterCell TypeConcentrationEffectReference
Gene Expression ModulationPBMCs from RA patients100 nMDownregulation of TNFα gene expression[12]
Cytokine ProductionPBMCs from RA patients100 nMDownregulation of IL-6 and TNF-α (B cells), IFN-γ, IL-17, TNF-α (T cells)[13]
CytotoxicitySkin and liver fibroblast cell linesStarts at 100 nMInhibition of cell proliferation[14]
Lymphocyte SubsetsHealthy volunteer PBMCs10 mg BID (in vivo)Decrease in activated T cells and NK cells[15][16]

Experimental Protocols

Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood from healthy donors

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube, avoiding mixing.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

Protocol 2: Treatment of PBMCs with a JAK Inhibitor and Cytokine Stimulation

Materials:

  • Isolated PBMCs

  • JAK inhibitor (e.g., Ruxolitinib, Tofacitinib) dissolved in a suitable solvent (e.g., DMSO)

  • Recombinant human cytokine (e.g., IL-2, IL-6, IFN-γ)

  • Complete RPMI-1640 medium

  • Cell culture plates (e.g., 96-well, 24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed PBMCs in a cell culture plate at a desired density (e.g., 1 x 10^6 cells/mL).

  • Prepare serial dilutions of the JAK inhibitor in complete RPMI-1640 medium. Add the inhibitor to the cells at the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with the inhibitor for 1-2 hours in the incubator.

  • Add the desired cytokine to the cell cultures to stimulate the JAK-STAT pathway. The optimal concentration of the cytokine should be determined empirically.

  • Incubate the cells for the desired period, which can range from minutes for signaling studies (e.g., 15-30 minutes for STAT phosphorylation) to hours or days for functional assays (e.g., 24-72 hours for cytokine production or proliferation).

Protocol 3: Analysis of STAT Phosphorylation by Western Blotting

Materials:

  • Treated and stimulated PBMCs

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • After treatment and stimulation, lyse the cells with lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.

Protocol 4: Measurement of Cytokine Production by ELISA

Materials:

  • Supernatants from treated and stimulated PBMC cultures

  • Cytokine-specific ELISA kit (e.g., for IL-6, TNF-α)

  • Microplate reader

Procedure:

  • After the desired incubation period, centrifuge the cell culture plates and collect the supernatants.

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples (cell culture supernatants) to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Read the absorbance on a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Inhibitor This compound (e.g., Ruxolitinib) Inhibitor->JAK Inhibition Gene Target Gene Transcription DNA->Gene Initiation

Caption: The JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Primary Human Leukocytes (PBMCs) B Culture Leukocytes A->B C Pre-incubate with This compound B->C D Stimulate with Cytokine C->D E Assess STAT Phosphorylation (e.g., Western Blot) D->E F Measure Cytokine Production (e.g., ELISA) D->F G Analyze Cell Proliferation (e.g., MTT Assay) D->G H Profile Gene Expression (e.g., qPCR) D->H

Caption: A typical experimental workflow for studying a JAK inhibitor in primary human leukocytes.

References

Inhaled Delivery of JAK-STAT Pathway Inhibitors in Preclinical Asthma Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2][3] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator in the inflammatory cascade of asthma, activated by numerous cytokines such as IL-4, IL-5, and IL-13 that drive the characteristic Th2 inflammatory response.[1][4][5][6][7][8] Inhibition of the JAK-STAT pathway, therefore, presents a promising therapeutic strategy for asthma.[4][5][9] Localized delivery of JAK inhibitors to the lungs via inhalation offers the potential to maximize therapeutic efficacy while minimizing systemic side effects associated with oral administration.[4][5][6]

These application notes provide a comprehensive overview of the preclinical evaluation of inhaled JAK-STAT inhibitors, using "Jak-stat-IN-1" as a representative compound, in murine models of allergic asthma. Detailed protocols for key in vivo experiments are provided to guide researchers in the assessment of novel inhaled therapeutics.

JAK-STAT Signaling in Asthma

The JAK-STAT pathway is central to the signaling of multiple cytokines implicated in the pathophysiology of asthma. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immune cell differentiation, and mucus production.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-4, IL-13, IL-5 Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1, JAK2, JAK3 Receptor->JAK Activation STAT STAT6 JAK->STAT Phosphorylation (p) pSTAT pSTAT6 (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Jak_stat_IN_1 This compound (Inhibitor) Jak_stat_IN_1->JAK Inhibition Transcription Gene Transcription DNA->Transcription Inflammation Inflammation Mucus Production Airway Hyperresponsiveness Transcription->Inflammation Experimental_Workflow cluster_induction Asthma Model Induction (Days 0-27) cluster_treatment Treatment Phase (Days 24-27) cluster_assessment Endpoint Assessment (Day 28) Sensitization Sensitization: OVA/Alum i.p. injections (Days 0 & 14) Challenge Aerosol Challenge: 1% OVA inhalation (Days 24, 25, 26, 27) Sensitization->Challenge Treatment Inhaled Treatment: This compound or Vehicle (30 min prior to challenge) AHR Airway Hyperresponsiveness (Whole-body plethysmography) Treatment->AHR 24h post-last challenge Sacrifice Euthanasia & Sample Collection AHR->Sacrifice BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis Sacrifice->BAL Blood Blood Collection - Serum IgE Analysis Sacrifice->Blood Lungs Lung Tissue Collection - Histology (H&E, PAS) - Gene Expression Sacrifice->Lungs

References

Application Notes: Long-Term Stability of JAK-STAT Inhibitors in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JAK-STAT inhibitors are a critical class of small molecules used in research and drug development for their role in modulating the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. This pathway is integral to cellular processes like immunity, proliferation, and differentiation.[1][2] For high-throughput screening (HTS) and other cell-based assays, these inhibitors are typically dissolved and stored in dimethyl sulfoxide (DMSO). The long-term stability of these stock solutions is paramount to ensure the accuracy, reproducibility, and validity of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of unknown byproducts, potentially causing misleading or false-negative results. These application notes provide a comprehensive overview of the factors affecting the stability of a generic JAK-STAT inhibitor, herein referred to as Jak-stat-IN-1, in DMSO, along with recommended handling procedures and a detailed protocol for stability assessment.

1. The JAK-STAT Signaling Pathway

The JAK-STAT pathway communicates signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of specific target genes. The process involves the binding of a ligand to a receptor, which activates associated Janus kinases (JAKs). These kinases then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1][3][4] Inhibitors like this compound typically block the kinase activity of JAKs, thereby interrupting this signaling cascade.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation (P) pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Inhibitor This compound Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 8. Transcription

Caption: Figure 1: Simplified diagram of the JAK-STAT signaling cascade and the point of inhibition.

2. Factors Affecting Compound Stability in DMSO

Several environmental factors can influence the chemical stability of small molecules stored in DMSO.[5]

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the hydrolysis of susceptible functional groups within the compound, leading to degradation. Studies have shown that water is a more significant factor in compound loss than oxygen.[5][6]

  • Temperature: Temperature is a critical factor. While freezing is generally preferred for long-term storage, repeated freeze-thaw cycles can introduce moisture and potentially cause compound precipitation or degradation.[5][6] Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability at lower temperatures.[5][6][7] For some specific JAK inhibitors like JAK-IN-1, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[8]

  • Oxygen: Atmospheric oxygen can lead to the oxidation of sensitive moieties in the compound structure. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.

  • Light: Exposure to UV or ambient light can provide the energy needed to initiate photochemical degradation reactions. Amber vials or storage in the dark is recommended.

  • pH: The presence of acidic or basic impurities in the DMSO or on the storage container surface can catalyze degradation.

Factors_Affecting_Stability Figure 2: Factors Influencing Compound Stability in DMSO cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_outcomes Consequences Compound This compound in DMSO Purity Decreased Purity Compound->Purity Concentration Lower Concentration Compound->Concentration Byproducts Formation of Byproducts Compound->Byproducts Temp Temperature Thermal Thermal Degradation Temp->Thermal Water Water (H₂O) Hydrolysis Hydrolysis Water->Hydrolysis Light Light (UV) Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen (O₂) Oxidation Oxidation Oxygen->Oxidation Hydrolysis->Compound Oxidation->Compound Photodegradation->Compound Thermal->Compound

Caption: Figure 2: Logical diagram showing how environmental factors lead to compound degradation.

3. Recommended Storage and Handling

To maximize the shelf-life of this compound in DMSO, the following procedures are recommended:

  • Use High-Quality DMSO: Start with anhydrous, high-purity DMSO (≥99.9%).

  • Aliquot Solutions: Upon initial dissolution, divide the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the main stock is subjected to and reduces the risk of contamination and water absorption.[8]

  • Inert Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Proper Containers: Use high-quality, inert containers such as amber glass or polypropylene vials to prevent light exposure and leaching of contaminants.

  • Storage Temperature: For long-term storage (months to years), -80°C is highly recommended. For short-term storage (weeks to a month), -20°C is acceptable.[8] Avoid storing DMSO solutions at 4°C for extended periods, as this is above the freezing point of DMSO (~18.5°C) and does not sufficiently slow degradation.

4. Quantitative Stability Data

A systematic stability study involves analyzing the compound's purity at various time points under different storage conditions. The data should be presented clearly to allow for easy interpretation.

Table 1: Example Stability Data for this compound (10 mM in DMSO)

TimepointStorage ConditionPurity (%) by HPLCMajor Degradant 1 (%)Notes
T = 0N/A99.8< 0.1Initial measurement
1 MonthRoom Temp (22°C)91.54.2Significant degradation observed
1 Month4°C97.21.1Minor degradation
1 Month-20°C99.6< 0.1Stable
1 Month-80°C99.7< 0.1Stable
6 MonthsRoom Temp (22°C)65.318.9Unacceptable degradation
6 Months4°C88.16.5Significant degradation
6 Months-20°C98.90.4Largely stable
6 Months-80°C99.5< 0.1Highly stable
12 Months-20°C97.51.2Minor degradation, suitable for most assays
12 Months-80°C99.20.2Considered stable

Note: The data presented in this table is hypothetical and for illustrative purposes only. An actual stability study is required to determine the stability of a specific compound.

Protocol: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a method for evaluating the long-term stability of this compound dissolved in DMSO under various storage conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Objective

To determine the rate of degradation and establish optimal storage conditions for a 10 mM stock solution of this compound in DMSO over a 12-month period.

2. Materials and Reagents

  • This compound (solid, >99% purity)

  • Anhydrous DMSO (≥99.9% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other appropriate mobile phase modifier)

  • 2 mL amber glass or polypropylene autosampler vials with screw caps and septa

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

3. Experimental Workflow

Experimental_Workflow Figure 3: Experimental Workflow for Stability Assessment cluster_storage 4. Store Aliquots Under Varied Conditions A 1. Prepare 10 mM Stock Solution in Anhydrous DMSO B 2. Dispense Aliquots into Amber Vials (e.g., 100 µL) A->B C 3. Initial Analysis (T=0) - Establish baseline purity B->C S1 Room Temp (22°C) B->S1 S2 4°C B->S2 S3 -20°C B->S3 S4 -80°C B->S4 D 5. Sample at Timepoints (1, 3, 6, 12 months) S1->D S2->D S3->D S4->D E 6. Prepare Samples for Analysis (Dilute in mobile phase) D->E F 7. Analyze by HPLC-UV - Determine % Purity E->F G 8. Data Analysis & Reporting - Compare to T=0 F->G

Caption: Figure 3: Step-by-step workflow for conducting a long-term compound stability study.

4. Procedure

4.1. Preparation of Stock Solution (T=0)

  • Accurately weigh the required amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.

  • Dissolve the compound completely using a vortex mixer.

  • Immediately dispense 100 µL aliquots into labeled amber vials. Prepare enough vials for all time points and conditions.

  • Take three vials for immediate analysis (T=0).

4.2. Storage

  • Divide the remaining vials into four groups and place them in their respective storage environments:

    • Room Temperature (~22°C, protected from light)

    • Refrigerator (4°C)

    • Freezer (-20°C)

    • Ultra-low Freezer (-80°C)

4.3. Analysis Time Points

  • Analyze samples at the following time points: T=0, 1 month, 3 months, 6 months, and 12 months.

  • At each time point, retrieve three vials from each storage condition. Allow frozen samples to thaw completely at room temperature before analysis.

4.4. HPLC Analysis

  • Method Development: Develop a stability-indicating HPLC method that can separate the parent compound from potential degradants. A gradient method using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is a common starting point. The detection wavelength should be set to the λmax of this compound.

  • Sample Preparation: Dilute an aliquot from each vial to a suitable concentration (e.g., 0.1 mM) with the initial mobile phase composition.

  • Injection: Inject the samples onto the HPLC system.

  • Data Acquisition: Record the chromatograms.

5. Data Analysis

  • For each chromatogram, integrate the peak area of the parent compound and all degradant peaks.

  • Calculate the purity of this compound at each time point using the following formula:

    • % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100

  • Average the results from the three replicate vials for each condition and time point.

  • A compound is often considered stable if the purity remains above 95% of the initial value.

  • Tabulate the results as shown in Table 1. Plot the % purity versus time for each storage condition to visualize the degradation kinetics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Jak-stat-IN-1 and Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using JAK inhibitors, with a focus on why "Jak-stat-IN-1" might not be inhibiting STAT phosphorylation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for most JAK inhibitors?

A1: The majority of Janus kinase (JAK) inhibitors are small molecules that function by interrupting the JAK-STAT signaling pathway.[1][2] They are often ATP-competitive, meaning they bind to the ATP-binding pocket of the JAK enzyme's kinase domain, preventing the phosphorylation of STAT proteins.[3][4] This, in turn, blocks the dimerization and nuclear translocation of STATs, thereby inhibiting the transcription of target genes.[5][6]

Q2: I've treated my cells with this compound, but I still see STAT phosphorylation. What are the possible reasons?

A2: There are several potential reasons why this compound may not be inhibiting STAT phosphorylation in your experiment:

  • Activation of Alternative Signaling Pathways: STAT proteins can be phosphorylated by kinases other than JAKs.[7] Receptor tyrosine kinases (RTKs) like EGFR, G-protein coupled receptors (GPCRs), and non-receptor tyrosine kinases such as Src can also activate STATs.[7] Your experimental conditions might be activating one of these alternative pathways.

  • Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit JAK activity in your specific cell type and under your experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration.

  • Inhibitor Instability or Degradation: Improper storage or handling of the inhibitor can lead to its degradation. Ensure that you are following the manufacturer's recommendations for storage and preparation of stock solutions.

  • Cell Permeability Issues: The inhibitor may not be efficiently crossing the cell membrane of your target cells.

  • JAK Isoform Specificity: this compound is described as a selective JAK-STAT inhibitor, but its precise specificity for different JAK isoforms (JAK1, JAK2, JAK3, TYK2) may not be well-characterized in the public domain.[8][9][10] The specific JAK isoform driving STAT phosphorylation in your model may not be the primary target of this inhibitor.

  • Formation of Inhibitor-Insensitive Heterodimers: In some contexts, JAK mutant cells can switch from forming JAK homodimers to forming heterodimers with other JAK family members (e.g., JAK2-TYK2), which can be less sensitive to certain JAK inhibitors.[11]

  • Experimental Artifacts: Issues with your experimental protocol, such as antibody quality or incorrect Western blot/immunofluorescence procedures, could lead to misleading results.

Q3: How can I validate that my this compound is active?

A3: It is essential to include proper controls in your experiments. A good positive control would be a different, well-characterized JAK inhibitor with a known potency and selectivity profile. Additionally, performing an in vitro kinase assay with recombinant JAK enzyme and your inhibitor can directly assess its inhibitory activity.

Troubleshooting Guides

Problem: No Inhibition of STAT Phosphorylation Observed

This guide will walk you through a series of steps to identify the potential cause of the lack of STAT phosphorylation inhibition.

Step 1: Verify Inhibitor Integrity and Concentration

  • Action:

    • Prepare a fresh stock solution of this compound from a new aliquot, following the manufacturer's instructions for solubilization and storage.

    • Perform a dose-response experiment by treating your cells with a range of inhibitor concentrations (e.g., from nanomolar to micromolar) to determine the IC50 in your system.

  • Rationale: This will rule out issues with inhibitor degradation or the use of a suboptimal concentration.

Step 2: Confirm Activation of the Canonical JAK-STAT Pathway

  • Action:

    • Stimulate your cells with a known cytokine that activates the JAK-STAT pathway (e.g., IFN-γ for STAT1, IL-6 for STAT3).

    • Include a positive control inhibitor with known efficacy against the specific JAKs activated by your cytokine of choice.

  • Rationale: This ensures that the STAT phosphorylation you are observing is indeed mediated by JAKs and that your detection method is working correctly.

Step 3: Investigate Alternative STAT Activation Pathways

  • Action:

    • If possible, use inhibitors for other potential upstream kinases (e.g., an EGFR inhibitor if you suspect EGFR-mediated STAT activation).

    • Review the literature for your specific cell type and stimulus to identify known alternative pathways for STAT activation.

  • Rationale: This will help determine if a JAK-independent mechanism is responsible for the observed STAT phosphorylation.

Step 4: Validate Your Experimental Protocol

  • Action:

    • Ensure your antibodies against phosphorylated and total STAT have been validated for the application (Western blot or immunofluorescence).

    • Include appropriate positive and negative controls in your assays (e.g., lysate from cytokine-stimulated and unstimulated cells).

    • Review and optimize your lysis buffer, ensuring it contains phosphatase inhibitors to preserve phosphorylation states.

  • Rationale: This will help to eliminate the possibility of technical errors in your experimental procedure.

Data Presentation: Comparing JAK Inhibitors

When evaluating different JAK inhibitors, a structured comparison of their properties is crucial.

InhibitorTarget(s)IC50 (nM)Mechanism of ActionReference
This compound Selective JAK-STAT inhibitorNot Publicly AvailableNot Publicly Available[8][9][10]
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8ATP-competitive[12]
Tofacitinib JAK1, JAK3 > JAK2JAK1: 112, JAK2: 20, JAK3: 1ATP-competitive[13]
Baricitinib JAK1, JAK2JAK1: 5.9, JAK2: 5.7ATP-competitive[13]
Upadacitinib JAK143ATP-competitive[13]

Note: The information for this compound is limited. Researchers should consult the vendor for more detailed specifications.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT
  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT (specific to the tyrosine residue, e.g., p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total STAT to normalize for protein loading.

Protocol 2: Immunofluorescence for Phospho-STAT
  • Cell Culture and Treatment:

    • Grow cells on glass coverslips.

    • Treat cells with the cytokine and/or inhibitor as required.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary antibody against phospho-STAT overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium with DAPI to stain the nuclei.

    • Image the cells using a fluorescence microscope.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->JAK Inhibits Troubleshooting_Workflow Start Start: No Inhibition of p-STAT Observed Step1 Step 1: Verify Inhibitor Integrity & Concentration (Dose-Response) Start->Step1 Step2 Step 2: Confirm Canonical Pathway Activation (Positive Controls) Step1->Step2 Inhibitor OK Result2 Issue Persists Step1->Result2 Inhibitor Faulty Step3 Step 3: Investigate Alternative Pathways (Other Kinase Inhibitors) Step2->Step3 Pathway Active Step2->Result2 Pathway Inactive Step4 Step 4: Validate Experimental Protocol (Antibody Validation, Buffers) Step3->Step4 No Alternative Pathway Result1 Resolved Step3->Result1 Alternative Pathway Identified Step4->Result1 Protocol Issue Identified Step4->Result2 Protocol OK Alternative_Pathways STAT STAT pSTAT p-STAT STAT->pSTAT JAK JAK JAK->STAT Phosphorylates RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->STAT Phosphorylates GPCR G-Protein Coupled Receptor GPCR->STAT Phosphorylates Src Src Family Kinase Src->STAT Phosphorylates Inhibitor This compound Inhibitor->JAK Inhibits

References

AZD0449 cytotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of AZD0449 cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is AZD0449 and what is its primary mechanism of action?

AZD0449 is a selective and potent inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] Its primary mechanism involves blocking the JAK1 signaling pathway, which is crucial for the signaling of multiple pro-inflammatory cytokines implicated in diseases like asthma, including interleukins (IL-4, IL-5, IL-13) and thymic stromal lymphopoietin (TSLP).[1][2][3][5][6] By inhibiting JAK1, AZD0449 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for transcribing downstream inflammatory genes.[1][2][3][7]

Q2: Is cytotoxicity an expected outcome when using AZD0449 in primary cell cultures?

While AZD0449 is designed for localized, inhaled delivery to the lungs to minimize systemic side effects, its mechanism of action warrants careful evaluation of cytotoxicity.[7] JAK inhibitors can interfere with cellular processes that rely on JAK1 signaling for growth and survival. Systemic administration of broader JAK inhibitors has been associated with side effects like cytopenia (a reduction in the number of mature blood cells), suggesting a potential for cytotoxicity.[1][7] Therefore, assessing the cytotoxic potential of AZD0449 in your specific primary cell culture system is a critical step.

Q3: What are the reported effects of AZD0449 on cell viability and signaling?

Studies have shown that AZD0449 potently inhibits JAK1-dependent cytokine signaling in a dose-dependent manner in human and rat leukocytes.[1][2][3][8] Specifically, it has been shown to inhibit the phosphorylation of STAT1, STAT5, and STAT6 in various immune cells.[1][3][7] While these studies focus on the intended anti-inflammatory effects, direct, quantitative data on cytotoxicity (e.g., IC50 values for cell death) in a wide range of primary cell cultures is not extensively detailed in the available literature. Researchers should perform their own dose-response cytotoxicity assays to determine the safe concentration range for their specific primary cell type.

Q4: How should I design a cytotoxicity experiment for AZD0449 in primary cells?

A standard cytotoxicity experimental design should include:

  • Cell Seeding: Plate primary cells at an optimal density. This may require optimization as too low or too high cell numbers can affect results.

  • Controls: Include negative (vehicle-only), positive (a known cytotoxic agent), and untreated controls.

  • Dose-Response: Use a serial dilution of AZD0449 to generate a dose-response curve. A common starting point is a wide range of concentrations (e.g., from nanomolar to micromolar).

  • Incubation Time: The incubation period should be sufficient for the compound to exert its effect, typically ranging from 24 to 72 hours. This may need to be optimized for your cell type.

  • Assay Method: Select a suitable cytotoxicity assay, such as an LDH, MTT, or a fluorescent dye-based assay that measures membrane integrity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of AZD0449

This table summarizes the reported in vitro inhibitory concentrations (IC50) of AZD0449 against various JAK-STAT signaling pathways. Note that these values represent the inhibition of signaling pathways, not direct cell cytotoxicity.

Target PathwayCell TypeAssayIC50 (nM)
JAK1 Kinase Activity-Enzymatic Assay2.4
IL-4-induced STAT6 PhosphorylationHuman CD4+ T cellsFlow Cytometry21.4
IL-2-induced STAT5 PhosphorylationHuman T cellsFlow CytometryNot explicitly stated
IFNα-induced STAT1 PhosphorylationHuman T cellsFlow CytometryPotent inhibition observed
IL-13-induced STAT6 PhosphorylationHuman CD14+ monocytes-Inhibition confirmed

Data compiled from multiple sources.[3][7]

Experimental Protocols

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general workflow for assessing cytotoxicity by measuring the release of LDH from damaged cells into the culture supernatant.

  • Cell Preparation:

    • Culture primary cells to the desired confluence.

    • Harvest and count the cells, ensuring high viability (>95%).

    • Seed a 96-well plate with the primary cells at a pre-determined optimal density. Allow cells to attach and recover for 24 hours.[9]

  • Compound Treatment:

    • Prepare serial dilutions of AZD0449 in the appropriate cell culture medium.

    • Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of AZD0449.

    • Include wells for:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the same concentration of the compound's solvent (e.g., DMSO) as the highest AZD0449 concentration.

      • Maximum LDH Release Control: Treat cells with a lysis buffer (e.g., Triton-X100) 45 minutes before the assay endpoint.[10]

      • Medium Background Control: Wells with culture medium but no cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Following incubation, centrifuge the plate to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate in the dark at room temperature for the recommended time.

    • Measure the absorbance at the specified wavelength (typically 490 nm) using a plate reader.[10]

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] * 100

Mandatory Visualizations

AZD0449_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene_Transcription Inflammatory Gene Transcription pSTAT->Gene_Transcription Translocates to Nucleus and Initiates AZD0449 AZD0449 AZD0449->JAK1 Inhibits Cytokine Cytokine (e.g., IL-4, IL-13) Cytokine->Cytokine_Receptor Binds

Caption: Mechanism of action of AZD0449 in the JAK1-STAT signaling pathway.

Cytotoxicity_Workflow start Start: Primary Cell Culture seed_cells Seed Cells in 96-Well Plate start->seed_cells add_compound Add AZD0449 Serial Dilutions & Controls (Vehicle, Positive) seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate perform_assay Perform Cytotoxicity Assay (e.g., LDH, MTT) incubate->perform_assay read_plate Measure Signal (Absorbance/Fluorescence) perform_assay->read_plate analyze Calculate % Cytotoxicity & Determine IC50 read_plate->analyze end End: Report Results analyze->end

Caption: Experimental workflow for assessing AZD0449 cytotoxicity.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in Primary Cell Cytotoxicity Assays

ProblemPossible Cause(s)Recommended Solution(s)
High background cytotoxicity in vehicle control wells Solvent (e.g., DMSO) concentration is too high for the primary cells.Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. Run a solvent toxicity curve to determine the maximum tolerated concentration.
Primary cells are fragile and stressed from handling (e.g., thawing, seeding).Handle cells gently, use pre-warmed medium, and allow adequate recovery time after seeding before adding the compound.[11] Do not centrifuge fragile primary cells like neurons after thawing.[11]
High variability between replicate wells Inconsistent cell seeding density.Ensure the cell suspension is homogenous before and during seeding. Mix gently between pipetting steps.
"Edge effect" in the 96-well plate due to evaporation.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or medium to maintain humidity.[12]
No dose-dependent cytotoxicity observed AZD0449 concentration range is too low.Test a higher range of concentrations.
The incubation time is too short.Increase the incubation time (e.g., from 24h to 48h or 72h).
The selected primary cell type is not sensitive to JAK1 inhibition-mediated cytotoxicity.Consider the biological relevance of JAK1 signaling in your chosen cell type. The cytotoxic effect may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Use an assay that measures cell proliferation (e.g., BrdU) in parallel.
Cells detaching from the plate The coating of the culture plate is inadequate for the primary cell type.Ensure the use of appropriate matrix coatings (e.g., collagen, poly-L-lysine) and that the coating has not dried out before adding cells.[11]
Cytotoxicity is occurring, leading to cell death and detachment.This is an expected outcome. Ensure you are using an assay (like LDH) that measures the contents of dead cells in the supernatant, as assays relying on adherent cells will miss this.

References

Inconsistent results with AZD0449 in repeat experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD0449. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation with this selective JAK1 inhibitor. Inconsistent results in repeat experiments can be a significant challenge, and this guide aims to provide troubleshooting strategies and detailed protocols to ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is AZD0449 and what is its primary mechanism of action?

A1: AZD0449 is a potent and highly selective inhibitor of Janus kinase 1 (JAK1).[1] Its mechanism of action involves blocking the JAK-STAT signaling pathway.[2] Specifically, it inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5 and STAT6, which are downstream of JAK1 activation by cytokines like IL-2 and IL-4.[3]

Q2: I am observing inconsistent inhibition of pSTAT6 in my experiments. What could be the cause?

A2: Inconsistent inhibition of phosphorylated STAT6 (pSTAT6) can arise from several factors:

  • Compound Stability and Solubility: AZD0449 may have limited stability in aqueous solutions or may precipitate out of solution, especially when diluting a DMSO stock into cell culture media. It is crucial to ensure the compound is fully dissolved and used within its stability window.

  • Cell Health and Passage Number: The responsiveness of cells to cytokine stimulation and inhibitor treatment can vary with cell density, passage number, and overall health. Using cells at a consistent confluency and within a defined passage number range is critical.

  • Experimental Timing: The kinetics of STAT phosphorylation are rapid and transient. The timing of cytokine stimulation and inhibitor pre-treatment must be precisely controlled.

  • Reagent Quality: The quality and concentration of cytokines (e.g., IL-4 for pSTAT6 induction), antibodies used for detection, and the inhibitor itself can all impact the results.

Q3: What are the recommended storage conditions for AZD0449 stock solutions?

A3: For long-term storage, it is recommended to store AZD0449 as a powder at -20°C. Once dissolved in a solvent such as DMSO, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[4] The stability of the compound in your specific cell culture medium should be empirically determined.

Q4: Are there any known off-target effects of AZD0449?

A4: AZD0449 is a highly selective JAK1 inhibitor, with significantly lower potency against other JAK family members like JAK2, JAK3, and TYK2.[3] However, like all small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. It is advisable to perform a kinase panel screening to identify potential off-target interactions relevant to your experimental system.

Troubleshooting Guide

Inconsistent results with AZD0449 can be frustrating. This guide provides a structured approach to troubleshooting common issues.

Problem Potential Cause Recommended Solution
High variability in pSTAT6 inhibition between experiments. Inconsistent AZD0449 concentration. Prepare fresh dilutions of AZD0449 from a validated stock solution for each experiment. Ensure complete dissolution in DMSO before diluting in aqueous media. Avoid repeated freeze-thaw cycles of the stock solution.[5]
Variable cell state. Use cells within a consistent passage number range. Seed cells at the same density for each experiment and ensure they are in a logarithmic growth phase.[6]
Inconsistent cytokine stimulation. Use a consistent concentration and lot of recombinant cytokine (e.g., IL-4). Ensure the cytokine is properly stored and handled to maintain its activity. The timing of stimulation should be precise.
Lower than expected potency (high IC50 value). Compound degradation. Prepare fresh stock solutions regularly. Assess the stability of AZD0449 in your experimental media over the time course of your assay.
High protein concentration in media. Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the inhibitor treatment period, if compatible with your cell line.
Incorrect assay endpoint. The IC50 value can be time-dependent. Ensure you are measuring the endpoint at a consistent and appropriate time point after treatment.
No inhibition of pSTAT6 observed. Inactive compound. Verify the identity and purity of your AZD0449 lot. If possible, test its activity in a well-established in vitro kinase assay.
Sub-optimal assay conditions. Optimize the concentration of the stimulating cytokine and the duration of stimulation to achieve a robust pSTAT6 signal. Ensure your detection method (e.g., Western blot, flow cytometry) is sensitive enough.
Cell line resistance. Some cell lines may be inherently less sensitive to JAK1 inhibition. Consider using a cell line known to have an active JAK-STAT pathway.
Cell toxicity observed at expected efficacious concentrations. Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is low (typically <0.5%) and non-toxic to your cells.[5] Run a vehicle control (solvent only) to assess its effect.
Off-target effects. At higher concentrations, off-target effects can lead to cytotoxicity. Perform a dose-response curve to determine the therapeutic window.

Experimental Protocols & Methodologies

I. Preparation of AZD0449 Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of AZD0449 in 100% dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock, dissolve the appropriate amount of AZD0449 powder in DMSO.

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. For short-term storage (up to a month), -20°C may be acceptable.[4]

  • Working Dilutions: When preparing working dilutions for cell-based assays, it is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous cell culture medium. This helps to prevent precipitation of the compound.[5] The final DMSO concentration in the cell culture should be kept low (e.g., ≤ 0.1%) to minimize solvent-induced artifacts.

II. Western Blot for Phospho-STAT6 (pSTAT6) in A549 Cells

This protocol is designed to assess the inhibitory effect of AZD0449 on IL-6-induced STAT3 phosphorylation, which is a known signaling pathway in A549 cells. While the primary target of AZD0449's development was for asthma and IL-4/STAT6 signaling, A549 cells are a widely used lung cancer cell line where JAK1/STAT signaling is also relevant. Interferon-gamma (IFN-γ) can also activate JAK1 and STAT1 in these cells.[7]

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO2.[8]

  • Seeding: Seed 1 x 10^6 A549 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of AZD0449 (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK1, such as IFN-γ (e.g., 10 ng/mL), for 15-30 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) or phospho-STAT1 (Tyr701) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 or STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

III. Cell Viability (MTT) Assay in A549 Cells

This assay determines the effect of AZD0449 on the viability and proliferation of A549 cells.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[9] Allow the cells to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of AZD0449 (e.g., a serial dilution from 100 µM to 1 nM) or a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm or 590 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

AZD0449 Mechanism of Action

AZD0449_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT (e.g., STAT6) JAK1->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene AZD0449 AZD0449 AZD0449->JAK1 Inhibition AZD0449_Workflow cluster_assays Downstream Assays start Start: Prepare AZD0449 Stock Solution cell_culture Cell Culture & Seeding (e.g., A549 cells) start->cell_culture inhibitor_treatment Pre-treat with AZD0449 (Dose-response) cell_culture->inhibitor_treatment cytokine_stimulation Stimulate with Cytokine (e.g., IL-4, IFN-γ) inhibitor_treatment->cytokine_stimulation viability_assay Cell Viability Assay (e.g., MTT) inhibitor_treatment->viability_assay western_blot Western Blot (pSTAT, Total STAT) cytokine_stimulation->western_blot flow_cytometry Flow Cytometry (pSTAT) cytokine_stimulation->flow_cytometry data_analysis Data Analysis (IC50, % Inhibition) western_blot->data_analysis flow_cytometry->data_analysis viability_assay->data_analysis conclusion Conclusion & Troubleshooting data_analysis->conclusion Troubleshooting_Logic start Inconsistent Results Observed check_reagents Verify Reagent Quality & Stability (AZD0449, Cytokines, Antibodies) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty check_reagents->reagents_bad No check_protocol Review Experimental Protocol (Timing, Concentrations, Handling) reagents_ok->check_protocol replace_reagents Replace/Re-validate Reagents reagents_bad->replace_reagents protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_bad Protocol Inconsistent check_protocol->protocol_bad No check_cells Assess Cell Culture Conditions (Passage #, Density, Health) protocol_ok->check_cells standardize_protocol Standardize Protocol protocol_bad->standardize_protocol cells_ok Cells Consistent check_cells->cells_ok Yes cells_bad Cells Variable check_cells->cells_bad No re_optimize Re-optimize Assay Parameters cells_ok->re_optimize standardize_cell_culture Standardize Cell Culture cells_bad->standardize_cell_culture end Consistent Results Achieved re_optimize->end replace_reagents->start standardize_protocol->start standardize_cell_culture->start

References

Jak-stat-IN-1 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the precipitation of Jak-stat-IN-1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO and it was clear, but it precipitated when I added it to my cell culture medium. Why is this happening?

A1: This is a common phenomenon known as "DMSO shock" or solvent-shift precipitation. This compound, like many small molecule kinase inhibitors, is hydrophobic and has very low solubility in aqueous solutions like cell culture media.[1][2] While it dissolves readily in 100% DMSO, the rapid change in solvent polarity upon dilution into your aqueous cell culture medium can cause the compound to crash out of solution.[1] The final concentration of DMSO in your culture medium is often too low to maintain the solubility of the inhibitor.[1]

Q2: What are other potential causes for this compound precipitation in my cell culture?

A2: Besides DMSO shock, other factors can contribute to precipitation:

  • Temperature Fluctuations: Temperature shifts, such as moving media from cold storage to a 37°C incubator, can decrease the solubility of some compounds and media components. Repeated freeze-thaw cycles of your stock solution should also be avoided.[3]

  • High Concentration: You may be using a final concentration of this compound that exceeds its maximum solubility in the cell culture medium.

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can lead to precipitation.[4] For instance, the compound might bind to proteins in the serum and aggregate.

  • pH of the Medium: The pH of your cell culture medium can influence the charge state and solubility of the inhibitor.

Q3: What is the recommended final concentration of DMSO in cell culture?

A3: To minimize cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[5] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Can I pre-mix this compound in a large volume of media and store it?

A4: This is generally not recommended. Due to the inhibitor's limited stability and solubility in aqueous solutions, it is best to prepare fresh dilutions of this compound for each experiment from a concentrated DMSO stock.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow these steps to troubleshoot the issue.

Step 1: Optimize Your Dilution Technique

The most common cause of precipitation is improper dilution.

  • Prepare a High-Concentration Stock: Make a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-20 mM).

  • Serial Dilution (Optional but Recommended): Instead of a large single dilution, perform one or two intermediate dilutions in 100% DMSO to get closer to your final working concentration range.[6]

  • Final Dilution into Media:

    • Pre-warm your cell culture medium to 37°C.[6]

    • While gently vortexing or swirling the tube of pre-warmed medium, add the small volume of your DMSO stock drop-by-drop. This rapid mixing helps to disperse the inhibitor molecules before they have a chance to aggregate.

    • Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤0.1%).[5]

Step 2: Check for Supersaturation

Your intended final concentration may be too high.

  • Determine Maximum Solubility: Perform a solubility test (see Experimental Protocols section) to determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.

  • Use a Lower Concentration: If precipitation persists, try using a lower final concentration of the inhibitor in your experiment.

Step 3: Evaluate Media Components

  • Serum vs. Serum-Free: If using serum-containing medium, try preparing the final dilution in serum-free medium first, and then adding it to your cells with serum-containing medium. Serum proteins can sometimes bind to hydrophobic compounds.[4][7]

  • Fresh Media: Ensure you are using fresh, correctly prepared, and stored cell culture medium.

Step 4: Consider Alternative Solvents (with caution)

While DMSO is the most common solvent, for particularly problematic compounds, other solvents like ethanol can be used. However, their compatibility and potential for cytotoxicity with your specific cell line must be thoroughly evaluated.

Quantitative Data

The solubility of JAK-STAT inhibitors can vary significantly between pure organic solvents and aqueous solutions. The following table provides solubility data for a representative JAK inhibitor, SHR0302, to illustrate this difference.

CompoundSolvent/MediumSolubility
SHR0302Water~0.1 mg/mL[8]
SHR03020.1 M HCl< 0.1 mg/mL[8]
SHR0302Dimethyl sulfoxide (DMSO)Slightly Soluble[8]
This compoundDimethyl sulfoxide (DMSO)≥ 66.67 mg/mL (175.24 mM)[8]

Note: "Slightly Soluble" indicates that while it dissolves, there is a limit to its solubility. The high solubility in DMSO contrasts sharply with its poor aqueous solubility.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol provides a method for visually determining the approximate solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • 100% anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 37°C water bath or incubator

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.[8]

  • Prepare a Dilution Series:

    • Label a series of sterile microcentrifuge tubes with a range of concentrations you wish to test (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • Pre-warm your cell culture medium to 37°C.

  • Perform the Dilutions:

    • For each desired final concentration, calculate the volume of your 20 mM DMSO stock and the volume of pre-warmed medium needed. Aim to keep the final DMSO concentration consistent and below 0.5%.

    • Add the calculated volume of pre-warmed medium to each corresponding tube.

    • While vortexing the medium in the tube, add the calculated small volume of the 20 mM this compound stock solution.

  • Incubation and Observation:

    • Incubate the tubes at 37°C for 1-2 hours to simulate experimental conditions.

    • After incubation, visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, or a film). A clear solution indicates that the compound is soluble at that concentration.

    • For a more sensitive assessment, you can centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5-10 minutes. A pellet at the bottom of the tube indicates precipitation.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains a clear solution after incubation is the approximate maximum soluble concentration of this compound in your cell culture medium under these conditions.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 STAT_Dimer STAT Dimer STAT1->STAT_Dimer 4. Dimerization STAT2->STAT_Dimer Jak_stat_IN_1 This compound Jak_stat_IN_1->JAK1 Inhibition Jak_stat_IN_1->JAK2 DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription 6. Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Precipitation_Causes Potential Causes of this compound Precipitation cluster_factors Contributing Factors A High Concentration Stock in 100% DMSO B Dilution into Aqueous Cell Culture Medium A->B Dilution Step C Precipitation of this compound B->C F1 Solvent Shift ('DMSO Shock') F1->C F2 Concentration Above Solubility Limit F2->C F3 Interaction with Media Components (Salts, Proteins) F3->C F4 Temperature or pH Changes F4->C

Caption: Key factors leading to the precipitation of hydrophobic compounds in cell culture.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Step1 Step 1: Optimize Dilution Technique - Use high-concentration DMSO stock - Pre-warm media - Add dropwise while vortexing Start->Step1 Check1 Precipitation Resolved? Step1->Check1 Step2 Step 2: Assess Concentration - Perform solubility test - Lower the final concentration Check1->Step2 No End_Success Proceed with Experiment Check1->End_Success Yes Check2 Precipitation Resolved? Step2->Check2 Step3 Step 3: Evaluate Media - Test in serum-free vs. serum-containing media - Use fresh media Check2->Step3 No Check2->End_Success Yes Check3 Precipitation Resolved? Step3->Check3 Check3->End_Success Yes End_Fail Contact Technical Support Check3->End_Fail No

Caption: A step-by-step workflow to diagnose and resolve precipitation issues.

References

Off-target effects of AZD0449 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD0449. The information focuses on potential off-target effects at high concentrations and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD0449?

AZD0449 is a potent and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2] Its primary mechanism of action is the inhibition of the JAK1 signaling pathway, which is crucial for the signaling of multiple inflammatory cytokines implicated in asthma, including interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP).[1][3] By inhibiting JAK1, AZD0449 blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.[3]

Q2: What are the known off-target effects of AZD0449, especially at high concentrations?

AZD0449 is a highly selective JAK1 inhibitor. In a broad kinase screen of over 300 kinases, AZD0449 was tested at a concentration of 0.1 µM. For kinases where inhibition of 70% or greater was observed, the half-maximal inhibitory concentrations (IC50) were determined. AZD0449 demonstrated at least 10-fold greater selectivity for JAK1 over any other kinase tested in these follow-up assays.[1]

While specific IC50 values for the eight most significantly inhibited off-target kinases at high concentrations are not publicly available in the primary literature, the high selectivity profile suggests that off-target effects are minimal at therapeutic concentrations. However, at significantly elevated concentrations, the potential for off-target kinase inhibition exists.

Q3: How can I experimentally assess the on-target and off-target effects of AZD0449 in my cellular system?

To assess the on-target effects of AZD0449, you can measure the inhibition of JAK1-mediated STAT phosphorylation. A common method is to stimulate cells (e.g., peripheral blood mononuclear cells or a relevant cell line) with a JAK1-dependent cytokine (such as IL-4 or IFNα) and then use flow cytometry with phospho-specific antibodies to quantify the levels of phosphorylated STAT proteins (e.g., pSTAT6 or pSTAT1).

For off-target effects, you can perform a broader kinase profiling assay, such as a LanthaScreen™ Eu Kinase Binding Assay, against a panel of kinases. Alternatively, if you have identified potential off-target kinases, you can use specific cellular assays to measure the modulation of their respective signaling pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in IC50 values for JAK1 inhibition 1. Inconsistent cell passage number or health.2. Variability in cytokine stimulation.3. Issues with antibody staining for phospho-STATs.1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%).2. Prepare fresh cytokine stocks and use a consistent stimulation time and concentration.3. Titrate phospho-specific antibodies to determine the optimal concentration. Include appropriate isotype controls.
Unexpected cellular phenotype at high AZD0449 concentrations 1. Potential off-target kinase inhibition.2. Non-specific compound toxicity.1. Perform a kinase selectivity screen to identify potential off-target kinases. Validate any hits in specific cellular assays.2. Conduct a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the cytotoxic concentration of AZD0449 in your cell type.
No inhibition of STAT phosphorylation observed 1. Inactive AZD0449 compound.2. Sub-optimal assay conditions.3. Incorrect gating strategy in flow cytometry.1. Verify the integrity and concentration of your AZD0449 stock solution.2. Optimize cytokine stimulation time and concentration. Ensure the fixation and permeabilization steps are effective for intracellular staining.3. Set gates based on unstained and single-stain controls to accurately identify the cell population of interest and positive staining.

Data Presentation

AZD0449 Kinase Selectivity

The following table summarizes the known inhibitory activity of AZD0449 against its primary target, JAK1, and its selectivity over other JAK family members.

KinaseIC50 (nM)Selectivity vs. JAK1Reference
JAK1 2.4 - [1][2]
JAK2>120>50-fold[1][2]
JAK3>2400>1000-fold[1][2]
TYK2103~43-fold[1]

Note: In a broad kinase panel, AZD0449 was found to be at least 10-fold more selective for JAK1 than for the next most potently inhibited kinase at a screening concentration of 0.1 µM. The specific IC50 values for these other kinases are not publicly available.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of AZD0449 against a kinase of interest.

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase-specific Tracer

  • AZD0449 compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of AZD0449 in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase of interest and the Eu-anti-Tag antibody in the assay buffer.

  • Tracer Solution: Prepare a solution of the kinase-specific tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of the AZD0449 serial dilution.

    • 5 µL of the kinase/antibody mixture.

    • 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This protocol describes how to measure the inhibition of cytokine-induced STAT phosphorylation by AZD0449 in a cell-based assay.

Materials:

  • Cells of interest (e.g., human PBMCs)

  • Cytokine (e.g., IL-4 or IFNα)

  • AZD0449 compound

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Phospho-specific STAT antibody (e.g., anti-pSTAT6)

  • Cell surface marker antibodies (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and prepare the cells of interest.

  • Compound Treatment: Pre-incubate the cells with various concentrations of AZD0449 for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Fixation: Immediately fix the cells by adding fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

  • Staining: Wash the cells and stain with the phospho-specific STAT antibody and any surface marker antibodies for 30-60 minutes at room temperature.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and analyze the median fluorescence intensity of the phospho-STAT signal. Plot the inhibition of the phospho-STAT signal against the AZD0449 concentration to determine the IC50 value.

Mandatory Visualizations

On-Target Signaling Pathway

JAK1_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-4, IFNα) Receptor Cytokine Receptor Cytokine->Receptor JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive recruits JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive phosphorylates STAT_active pSTAT (Active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Dimerization AZD0449 AZD0449 AZD0449->JAK1_active inhibits DNA DNA STAT_dimer->DNA Translocation & DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression leads to

Caption: On-target signaling pathway of AZD0449, inhibiting the JAK1-STAT cascade.

Potential Off-Target Signaling Pathways

The following diagrams illustrate the primary signaling pathways of kinases that could be potential off-targets of AZD0449 at high concentrations.

MAP4K4_Pathway Stress Stress Stimuli MAP4K4 MAP4K4 Stress->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Inflammation Inflammation, Apoptosis cJun->Inflammation

Caption: Simplified MAP4K4 signaling pathway, often leading to JNK activation.

MINK1_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled MINK1 MINK1 Frizzled->MINK1 PRICKLE1 PRICKLE1 MINK1->PRICKLE1 phosphorylates Cytoskeleton Cytoskeletal Rearrangement PRICKLE1->Cytoskeleton CellMigration Cell Migration Cytoskeleton->CellMigration

Caption: MINK1 signaling in the non-canonical Wnt pathway, regulating cell migration.

TNK1_Pathway TNFa TNFα TNFR TNF Receptor TNFa->TNFR TNK1 TNK1 TNFR->TNK1 NFkB NF-κB Pathway TNK1->NFkB inhibits Apoptosis Apoptosis NFkB->Apoptosis promotes

Caption: TNK1 signaling pathway, which can modulate TNFα-induced apoptosis.

STK10_Pathway Chemokine Chemokine GPCR GPCR Chemokine->GPCR STK10 STK10 (LOK) GPCR->STK10 ERM ERM Proteins STK10->ERM phosphorylates Cytoskeleton Cytoskeletal Adhesion ERM->Cytoskeleton LymphocyteMigration Lymphocyte Migration Cytoskeleton->LymphocyteMigration

Caption: STK10 (LOK) signaling pathway involved in lymphocyte migration.

GCK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 GCK GCK (MAP4K2) TLR4->GCK MAP3K MAP3K GCK->MAP3K JNK_p38 JNK/p38 MAP3K->JNK_p38 InflammatoryResponse Inflammatory Response JNK_p38->InflammatoryResponse

Caption: GCK (MAP4K2) signaling as part of the MAPK cascade, activated by stimuli like LPS.

SLK_Pathway Stress Cellular Stress SLK SLK Stress->SLK ASK1 ASK1 SLK->ASK1 p38 p38 MAPK ASK1->p38 Apoptosis Apoptosis p38->Apoptosis

Caption: SLK signaling pathway, which can be involved in stress-induced apoptosis.

YSK1_Pathway Upstream Upstream Signal (e.g., TGF-β) YSK1 YSK1 (MAP3K19) Upstream->YSK1 MEK MEK YSK1->MEK ERK_JNK ERK/JNK MEK->ERK_JNK CellSurvival Cell Survival ERK_JNK->CellSurvival

Caption: YSK1 (MAP3K19) as a MAP3K that can activate ERK and JNK signaling pathways.

References

Technical Support Center: Troubleshooting Low Efficacy of Jak-stat-IN-1 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vivo efficacy with Jak-stat-IN-1, a representative pan-JAK inhibitor. The advice provided is broadly applicable to other small molecule kinase inhibitors with similar properties.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that functions by competing with ATP for the binding site on the kinase domain of Janus kinases (JAKs). By occupying this site, it prevents the phosphorylation of the JAKs themselves and downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This blockade of the JAK-STAT signaling pathway inhibits the transcription of target genes involved in immune responses and cell proliferation.[2][3]

Q2: Which JAKs does this compound target?

As a pan-JAK inhibitor, this compound is designed to inhibit multiple members of the JAK family (JAK1, JAK2, JAK3, and TYK2) with some degree of variability in potency for each.[4][5] The non-specific nature of pan-JAK inhibitors can be advantageous for broad suppression of cytokine signaling but may also contribute to off-target effects.[1]

Q3: What are the most common reasons for low in vivo efficacy of small molecule kinase inhibitors like this compound?

The most common reasons for low in vivo efficacy of kinase inhibitors are poor pharmacokinetic properties.[6][7] These include low aqueous solubility, which limits absorption after oral administration, and rapid metabolism (first-pass effect), which reduces the amount of active compound reaching the systemic circulation.[6] Inadequate dosing or an inappropriate vehicle for administration can also lead to suboptimal exposure of the target tissue to the inhibitor.

Troubleshooting Guide

Issue 1: Suboptimal Formulation and Administration

Question: I am seeing high efficacy in my in vitro assays, but little to no effect in my animal model. What could be wrong with my formulation or administration protocol?

Answer:

This is a common issue when transitioning from in vitro to in vivo studies. The discrepancy often arises from poor bioavailability of the compound. Here are some factors to consider and troubleshoot:

  • Solubility and Vehicle Choice: this compound, like many kinase inhibitors, likely has low aqueous solubility.[8] A simple aqueous vehicle such as saline or PBS may not be sufficient to dissolve the compound, leading to poor absorption.

    • Recommendation: Use a vehicle designed for poorly soluble compounds. A common starting point is a mixture of a solubilizing agent and an aqueous buffer. It is crucial to perform a solubility test with your chosen vehicle before starting the in vivo experiment. Always include a vehicle-only control group in your study.[9][10]

Vehicle Component Purpose Example Concentration Considerations
DMSO Primary solvent for lipophilic compounds5-10%Can be toxic at higher concentrations.[9]
PEG-400 Co-solvent, improves solubility30-40%Can cause hypertension and bradycardia in some models.[11]
Propylene Glycol Co-solvent40%Generally well-tolerated.
Corn Oil/Olive Oil For highly lipophilic compoundsVariesSuitable for oral gavage.
Tween 80/Cremophor EL Surfactant to maintain suspension1-5%Can cause hypersensitivity reactions.
  • Route of Administration: The chosen route of administration significantly impacts drug exposure.

    • Oral Gavage: Convenient, but subject to first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching the bloodstream.

    • Intraperitoneal (IP) Injection: Bypasses the gastrointestinal tract and first-pass metabolism to a large extent, often resulting in higher bioavailability.

    • Intravenous (IV) Injection: Provides 100% bioavailability but may result in rapid clearance.

  • Dosing Regimen: The dose and frequency of administration are critical.

    • Recommendation: Perform a dose-response study to determine the optimal dose that provides a therapeutic effect without causing significant toxicity. If the compound has a short half-life, consider twice-daily dosing to maintain adequate plasma concentrations.

Issue 2: Lack of Target Engagement

Question: How can I confirm that this compound is reaching its target and inhibiting the JAK-STAT pathway in my animal model?

Answer:

Assessing target engagement is a critical step to confirm that the inhibitor is biologically active in vivo.

  • Pharmacodynamic (PD) Biomarkers: The most direct way to measure target engagement for a JAK inhibitor is to assess the phosphorylation status of STAT proteins in relevant tissues or peripheral blood mononuclear cells (PBMCs).[12]

    • Recommendation: Collect tissue or blood samples at various time points after inhibitor administration. Prepare protein lysates and perform Western blotting or flow cytometry using antibodies specific for phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT5). A significant reduction in pSTAT levels in the treated group compared to the vehicle control indicates successful target inhibition.[4][12]

Assay Sample Type Measures Advantages Disadvantages
Western Blot Tissue homogenates, cell lysatesPhospho-STAT levelsWidely available, semi-quantitativeRequires tissue collection, can be time-consuming
Flow Cytometry PBMCs, dissociated tissuesPhospho-STAT levels in specific cell populationsSingle-cell resolution, quantitativeRequires fresh samples, specialized equipment
ELISA Plasma, serumDownstream cytokines (e.g., IL-6)High-throughput, quantitativeIndirect measure of target engagement
qPCR Tissue, cellsmRNA levels of STAT target genesSensitive, quantitativeIndirect measure, changes can be delayed
Issue 3: Off-Target Effects and Toxicity

Question: I am observing unexpected side effects or toxicity in my animals, even at doses that are not showing therapeutic efficacy. What could be the cause?

Answer:

Toxicity in the absence of efficacy can be due to several factors:

  • Off-Target Kinase Inhibition: As a pan-JAK inhibitor, this compound may inhibit other kinases to some extent, leading to unforeseen biological effects.

  • Vehicle Toxicity: The vehicle used to dissolve the inhibitor can have its own toxic effects, especially at high concentrations.[9]

    • Recommendation: Always run a vehicle-only control group to distinguish between vehicle- and compound-related toxicity.

  • Metabolite Toxicity: The metabolites of this compound produced by the liver could be more toxic than the parent compound.

Experimental Protocols

Protocol 1: In Vivo Formulation of a Poorly Soluble Kinase Inhibitor
  • Preparation of Vehicle:

    • For a 10% DMSO, 40% PEG-400, 50% Saline vehicle:

      • In a sterile tube, add 1 part DMSO.

      • Add 4 parts PEG-400 and mix thoroughly.

      • Add 5 parts sterile saline and mix until a clear solution is formed.

  • Dissolving the Inhibitor:

    • Weigh the required amount of this compound powder.

    • Add a small amount of the vehicle to the powder and vortex until fully dissolved.

    • Gradually add the remaining vehicle to reach the final desired concentration.

    • If the compound precipitates, gentle warming and sonication may be used. If precipitation persists, the formulation is not suitable.

Protocol 2: Assessment of In Vivo Target Engagement by Western Blot
  • Sample Collection:

    • At a predetermined time point after the final dose (e.g., 2-4 hours), euthanize the animals and collect the target tissue (e.g., spleen, tumor).

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization Gene Target Gene Transcription STAT_active->Gene 5. Nuclear Translocation & Gene Regulation Nucleus Nucleus Jak_stat_IN_1 This compound Jak_stat_IN_1->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Low In Vivo Efficacy Observed Check_Formulation Is the inhibitor fully dissolved in the vehicle? Start->Check_Formulation Improve_Formulation Optimize Vehicle: - Increase co-solvent concentration - Add surfactant - Test alternative vehicles Check_Formulation->Improve_Formulation No Check_Dose Is the dose and frequency of administration optimal? Check_Formulation->Check_Dose Yes Improve_Formulation->Check_Formulation Dose_Escalation Perform Dose-Response Study: - Increase dose - Increase frequency of administration Check_Dose->Dose_Escalation No Assess_Target_Engagement Assess Target Engagement: - Measure pSTAT in tissues/PBMCs Check_Dose->Assess_Target_Engagement Yes Dose_Escalation->Check_Dose Target_Engaged Is the target inhibited? Assess_Target_Engagement->Target_Engaged Consider_Other_Factors Investigate Other Factors: - Rapid metabolism - Drug resistance mechanisms - Model suitability Target_Engaged->Consider_Other_Factors No Success Efficacy Achieved Target_Engaged->Success Yes Consider_Other_Factors->Start

Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.

Low_Efficacy_Causes cluster_formulation Formulation & Administration cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Low_Efficacy Low In Vivo Efficacy Poor_Solubility Poor Solubility Poor_Absorption Poor Absorption Poor_Solubility->Poor_Absorption Inadequate_Vehicle Inadequate Vehicle Inadequate_Vehicle->Poor_Absorption Suboptimal_Dose Suboptimal Dose/Schedule Insufficient_Target_Engagement Insufficient Target Engagement Suboptimal_Dose->Insufficient_Target_Engagement Poor_Absorption->Insufficient_Target_Engagement Rapid_Metabolism Rapid Metabolism Rapid_Metabolism->Insufficient_Target_Engagement Rapid_Clearance Rapid Clearance Rapid_Clearance->Insufficient_Target_Engagement Insufficient_Target_Engagement->Low_Efficacy

Caption: Cause-and-effect diagram illustrating potential reasons for low in vivo efficacy.

References

AZD0449 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of AZD0449.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid AZD0449?

A1: Solid AZD0449 powder should be stored at -20°C for long-term storage (up to 12 months) or at 4°C for short-term storage (up to 6 months).[1]

Q2: How should I prepare and store stock solutions of AZD0449?

A2: It is recommended to dissolve AZD0449 in DMSO to prepare a stock solution.[1] For long-term storage, aliquoted DMSO stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[2]

Q3: Is AZD0449 sensitive to light?

A3: While specific photostability data for AZD0449 is not publicly available, it is a general best practice to protect all research compounds from light, especially when in solution, to prevent potential photodegradation.[3][4] The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances.[3][5][6][7] Therefore, it is prudent to store AZD0449 in light-protecting containers or in the dark.

Q4: What is the mechanism of action of AZD0449?

A4: AZD0449 is a potent and highly selective inhibitor of Janus kinase 1 (JAK1).[1] It functions by blocking the JAK1 signaling pathway, which is implicated in multiple inflammatory pathways.[8][9][10][11][12] This inhibition leads to reduced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3, STAT5, and STAT6.[1][8][10]

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected activity of AZD0449 in experiments.

This could be due to degradation of the compound, improper storage, or issues with the experimental setup.

Possible Cause Troubleshooting Step Rationale
Degradation of solid compound Ensure the solid compound has been stored according to the recommended conditions (-20°C for long-term).[1] If storage conditions were not met, consider using a fresh batch of the compound.Improper storage can lead to a loss of potency.
Degradation of stock solution Prepare a fresh stock solution from solid AZD0449. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored at room temperature for extended periods.[2]Repeated temperature fluctuations can degrade the compound in solution.
Solvent-related degradation Use high-purity, anhydrous DMSO for preparing stock solutions. Ensure the DMSO is stored properly to prevent moisture absorption, as water can facilitate hydrolysis of the compound.[13][14]The presence of water or other impurities in the solvent can lead to degradation.
Inaccurate concentration Verify the concentration of the stock solution using a spectrophotometer or another appropriate analytical method. Ensure accurate pipetting when preparing dilutions.Errors in concentration will directly impact the observed activity.
Experimental setup issues Run a positive control with a known JAK1 inhibitor to validate the assay. Ensure all reagents are fresh and properly prepared.This helps to differentiate between a compound issue and an assay issue.
Issue 2: Precipitation of AZD0449 in aqueous media.

AZD0449 has low aqueous solubility, which can lead to precipitation in cell culture media or assay buffers.

Possible Cause Troubleshooting Step Rationale
Low aqueous solubility Ensure the final concentration of DMSO in the aqueous medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and to maintain solubility.[2]High concentrations of organic solvents can affect cell health and compound solubility.
pH of the medium Check the pH of your experimental buffer. Although the effect of pH on AZD0449 solubility is not documented, extreme pH values can affect the solubility and stability of small molecules.Maintaining a physiological pH is crucial for most biological experiments.
Concentration exceeds solubility limit Perform a solubility test to determine the maximum soluble concentration of AZD0449 in your specific experimental medium.Using a concentration above the solubility limit will lead to precipitation and inaccurate results.

Quantitative Data Summary

Table 1: Storage Recommendations for AZD0449

Form Storage Temperature Duration Source
Solid Powder-20°C12 Months[1]
Solid Powder4°C6 Months[1]
In Solvent (DMSO)-80°C6 Months[1]
In Solvent (DMSO)-20°C6 Months[1]

Table 2: Physicochemical Properties of AZD0449

Property Value Source
Molecular Weight375.432 g/mol [1]
FormulaC₂₁H₂₁N₅O₂[1]
AppearanceSolid[1]
Solubility10 mM in DMSO[1]

Table 3: In Vitro Inhibitory Activity of AZD0449

Target IC₅₀ (nM) Source
JAK12.4[1]
JAK2>1000 (over 50-fold selectivity vs JAK1)[1]
JAK3>1000 (over 50-fold selectivity vs JAK1)[1]
TYK2>100 (over 50-fold selectivity vs JAK1)[1]
IL-4-induced STAT6 phosphorylation (human CD4+ T cells)21.4[1]

Experimental Protocols & Methodologies

Protocol: Preparation of AZD0449 Stock Solution
  • Allow the solid AZD0449 vial to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into single-use, light-protecting vials.

  • Store the aliquots at -80°C or -20°C.

Protocol: General JAK1 Inhibition Assay

This is a generalized protocol based on commercially available JAK1 inhibitor screening kits.[15][16][17][18]

  • Prepare Reagents:

    • Prepare JAK1 assay buffer.

    • Dilute JAK1 enzyme to the working concentration in assay buffer.

    • Prepare a solution of ATP and a suitable JAK1 peptide substrate in assay buffer.

    • Prepare serial dilutions of AZD0449 and a positive control inhibitor (e.g., Filgotinib) in assay buffer.[15] Include a solvent control (DMSO).

  • Enzyme Reaction:

    • Add the diluted AZD0449, positive control, or solvent control to the wells of a microplate.

    • Add the diluted JAK1 enzyme to all wells except the background control.

    • Incubate for a specified time (e.g., 15-30 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

    • Incubate for a specified time (e.g., 60 minutes) at the recommended temperature.

  • Detection:

    • Stop the reaction and detect the amount of product (e.g., ADP) or phosphorylated substrate formed using a suitable detection reagent (e.g., a fluorogenic probe).

    • Read the signal (e.g., fluorescence) on a plate reader.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percent inhibition for each concentration of AZD0449.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

AZD0449_JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 6. Transcription AZD0449 AZD0449 AZD0449->JAK1 Inhibition

Caption: AZD0449 inhibits the JAK1 signaling pathway.

Experimental_Workflow_Troubleshooting Start Start: Inconsistent Results Check_Storage Check AZD0449 Storage Conditions Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Check_Assay Review Assay Protocol & Reagents Check_Storage->Check_Assay Proper Prepare_Fresh->Check_Assay Run_Controls Run Positive & Solvent Controls Check_Assay->Run_Controls OK Consult Consult Literature/ Technical Support Check_Assay->Consult Issue Found Analyze_Results Analyze Results Run_Controls->Analyze_Results Consistent Consistent Results Analyze_Results->Consistent OK Inconsistent Still Inconsistent Analyze_Results->Inconsistent Inconsistent->Consult

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Overcoming Poor Solubility of AZD0449 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of AZD0449 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is AZD0449 and why is its solubility a concern for in vivo research?

A1: AZD0449 is a potent and highly selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in inflammatory diseases.[1][2] Its therapeutic potential is significant; however, AZD0449 is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[3] This poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical in vivo studies and obtain reliable pharmacodynamic and toxicological data.[4][5][6] The thermodynamic solubility of AZD0449 has been reported to be as low as 0.03 μM.[7]

Q2: What are the primary formulation strategies to enhance the in vivo exposure of AZD0449?

A2: For poorly soluble compounds like AZD0449, several formulation strategies can be employed to improve solubility and bioavailability. The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix in an amorphous state, which has higher energy and thus better solubility.[8][9][10]

  • Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area for dissolution is significantly increased, leading to a higher dissolution rate.[11][12][13]

  • Lipid-Based Formulations (e.g., SEDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents, which can form a microemulsion or nanoemulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.[14][15][16][17]

Q3: How does AZD0449 exert its therapeutic effect?

A3: AZD0449 is a selective JAK1 inhibitor. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity. By inhibiting JAK1, AZD0449 blocks the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of pro-inflammatory genes.[1][18][19]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the in vivo administration of AZD0449.

Problem Potential Cause Recommended Solution
Low and variable plasma concentrations after oral gavage. Poor dissolution of the crystalline drug in the gastrointestinal fluids.Employ a solubility enhancement strategy. Start with an amorphous solid dispersion (ASD) or a nanosuspension for initial studies. If those fail, consider a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).
Precipitation of the compound in the formulation before or during administration. The drug concentration exceeds its solubility in the vehicle, especially with co-solvent systems upon dilution with aqueous media.For co-solvent systems, ensure the drug remains solubilized upon dilution. For suspensions, ensure adequate stabilization to prevent aggregation and settling. For ASDs, ensure the polymer effectively inhibits crystallization.
Difficulty in preparing a high-dose formulation for toxicology studies. The required dose of AZD0449 is too high to be dissolved in a reasonable volume of a simple vehicle.Nanosuspensions and lipid-based formulations can typically accommodate higher drug loading. For ASDs, the drug-to-polymer ratio can be optimized to maximize drug loading while maintaining stability.
Inconsistent results between different batches of the same formulation. Variability in the physical properties of the formulation, such as particle size distribution in nanosuspensions or the degree of amorphicity in ASDs.Implement rigorous quality control for each batch. This includes particle size analysis for nanosuspensions and characterization of the solid-state properties (e.g., by DSC and PXRD) for ASDs.

Data Presentation

Physicochemical Properties of AZD0449
PropertyValueReference
Molecular Weight375.43 g/mol [2]
FormulaC21H21N5O2[2]
Thermodynamic Solubility0.03 μM[7]
Kinetic Solubility (pH 6.8)1 µM (hemifumarate salt)[1]
Log D4.2[7]
Caco-2 Permeability (Papp A:B)11.2 x 10⁻⁶ cm/second[1]
In vitro rat plasma protein binding (% free)0.24%[1]
In Vivo Pharmacokinetic Parameters of AZD0449 in Rats (Intravenous Administration)
ParameterValueReference
Dose1 mg/kg[1]
Plasma Clearance18 mL/minute/kg[1]
Terminal Half-life3.9 hours[1]
Steady State Volume of Distribution1.3 L/kg[1]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of AZD0449 by Spray Drying

Objective: To prepare an amorphous solid dispersion of AZD0449 to enhance its aqueous solubility.

Materials:

  • AZD0449

  • Polymer (e.g., HPMCAS-LF, PVP VA64)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer

  • High-performance liquid chromatography (HPLC) system

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

Methodology:

  • Polymer Selection: Screen various polymers for their ability to form a stable amorphous dispersion with AZD0449. HPMCAS-LF and PVP VA64 are good starting points.

  • Solvent Selection: Identify a common solvent or solvent system that dissolves both AZD0449 and the selected polymer. A mixture of acetone and water is often effective.[20]

  • Preparation of Spray Solution: Prepare a solution containing AZD0449 and the polymer in the selected solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w). The total solid concentration in the solution is typically 2-5% (w/v).

  • Spray Drying:

    • Set the spray dryer parameters. Inlet temperature, atomization pressure, and feed rate will need to be optimized. A good starting point for a lab-scale spray dryer would be an inlet temperature of 80-120°C, a high atomization pressure, and a feed rate adjusted to achieve an outlet temperature of 40-60°C.

    • Spray the solution into the drying chamber.

    • Collect the dried powder from the cyclone separator.

  • Characterization:

    • Visual Inspection: The resulting powder should be fine and homogenous.

    • Drug Content: Determine the drug content of the ASD powder using a validated HPLC method.

    • Solid-State Characterization:

      • Use DSC to confirm the absence of a melting endotherm for crystalline AZD0449 and to determine the glass transition temperature (Tg) of the ASD.

      • Use PXRD to confirm the amorphous nature of the ASD (absence of sharp peaks characteristic of the crystalline drug).

    • Dissolution Testing: Perform in vitro dissolution testing in a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid) to assess the improvement in dissolution rate compared to the crystalline drug.

Protocol 2: Formulation of an AZD0449 Nanosuspension by High-Pressure Homogenization

Objective: To produce a nanosuspension of AZD0449 for intravenous or oral administration.

Materials:

  • AZD0449

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Wetting agent (optional, e.g., a small amount of ethanol)

  • Water for Injection (for IV formulations) or purified water (for oral formulations)

  • High-pressure homogenizer

  • Particle size analyzer (e.g., dynamic light scattering)

Methodology:

  • Stabilizer Selection: Screen different stabilizers to find one that effectively prevents particle aggregation. Poloxamer 188 is a common choice for parenteral formulations.

  • Preparation of Pre-suspension:

    • Disperse AZD0449 powder in an aqueous solution of the stabilizer. A typical concentration would be 1-5% (w/v) for the drug and 0.5-2% (w/v) for the stabilizer.

    • Briefly sonicate or use a high-shear mixer to create a homogenous pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through the high-pressure homogenizer.

    • Typical parameters are 1000-2000 bar for 10-20 cycles.[13] The process can be performed at room temperature or under cooling.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the mean particle size and PDI using a dynamic light scattering instrument. The target is a mean particle size below 200 nm with a PDI below 0.3 for IV administration.

    • Zeta Potential: Measure the zeta potential to assess the stability of the suspension. A value of ±30 mV or greater is generally considered stable.

    • Crystalline State: Confirm that the drug remains in its crystalline state using DSC or PXRD.

    • Drug Content: Determine the drug concentration in the nanosuspension using a validated HPLC method.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of AZD0449

Objective: To formulate a SEDDS to improve the oral bioavailability of AZD0449.

Materials:

  • AZD0449

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

  • Particle size analyzer

Methodology:

  • Excipient Screening:

    • Determine the solubility of AZD0449 in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of AZD0449 in this mixture with gentle heating and vortexing until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size and PDI: Dilute the SEDDS with water and measure the droplet size and PDI of the resulting emulsion. A smaller droplet size (typically < 200 nm) is desirable.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

    • Drug Content: Determine the drug concentration in the SEDDS using a validated HPLC method.

Visualizations

AZD0449_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activates JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active Autophosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylates STAT_active STAT (Active) (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Promotes AZD0449 AZD0449 AZD0449->JAK1_active Inhibits

Caption: JAK-STAT signaling pathway and the mechanism of action of AZD0449.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation start Poorly Soluble AZD0449 Crystal asd Amorphous Solid Dispersion (ASD) start->asd nano Nanosuspension start->nano sedds Self-Emulsifying Drug Delivery System (SEDDS) start->sedds char_asd DSC, PXRD, Dissolution asd->char_asd char_nano Particle Size, PDI, Zeta Potential nano->char_nano char_sedds Droplet Size, Emulsification Time sedds->char_sedds dosing Oral or IV Dosing in Animal Model (e.g., Rat) char_asd->dosing char_nano->dosing char_sedds->dosing pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies dosing->pk_pd analysis Data Analysis and Lead Formulation Selection pk_pd->analysis troubleshooting_logic start Problem: Low/Variable In Vivo Exposure of AZD0449 q1 Is the formulation a simple suspension in an aqueous vehicle? start->q1 sol1 Implement solubility enhancement strategy (ASD, Nanosuspension, SEDDS). q1->sol1 Yes q2 Is there evidence of drug precipitation in the formulation? q1->q2 No sol1->q2 sol2 Optimize stabilizer/polymer type and concentration. Re-evaluate drug loading. q2->sol2 Yes q3 Are the physicochemical properties of the formulation consistent? q2->q3 No sol2->q3 sol3 Implement stringent in-process controls and batch-to-batch characterization. q3->sol3 No end Improved and Consistent In Vivo Exposure q3->end Yes sol3->end

References

Validation & Comparative

A Comparative Guide to Selective JAK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, selective Janus kinase 1 (JAK1) inhibitors have emerged as a pivotal class of molecules for the treatment of various autoimmune and inflammatory diseases. Their mechanism of action, centered on the modulation of the JAK-STAT signaling pathway, offers a promising avenue for therapeutic intervention. This guide provides a comparative overview of prominent selective JAK1 inhibitors, focusing on their performance based on supporting experimental data.

Due to the absence of publicly available data for a compound specifically named "Jak-stat-IN-1," this guide will focus on a comparison of other well-characterized and clinically relevant selective JAK1 inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their research and development efforts.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses within the cell. This pathway is integral to numerous cellular processes, including immunity, cell proliferation, and differentiation.[1][2][] The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[1] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.[1][2]

JAK-STAT Signaling Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. Receptor Dimerization JAK1_active JAK1 (active) JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Expression Modulation Inhibitor Selective JAK1 Inhibitor Inhibitor->JAK1_active Inhibition Biochemical Kinase Assay Workflow Figure 2: Workflow for Biochemical Kinase Assay Start Start Prepare_Reagents Prepare Reagents: - Purified JAK enzyme - Kinase buffer - ATP - Substrate (e.g., peptide) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Incubate_Enzyme Incubate JAK Enzyme with Inhibitor Serial_Dilution->Incubate_Enzyme Initiate_Reaction Initiate Kinase Reaction (Add ATP and Substrate) Incubate_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., TR-FRET, Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide: AZD0449 versus Tofacitinib in T-Cell Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of AZD0449 and tofacitinib in T-cell assays, supported by experimental data.

In the landscape of immunomodulatory therapeutics, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral small molecules. This guide provides a detailed comparison of two notable JAK inhibitors, AZD0449 and tofacitinib, with a specific focus on their effects on T-lymphocyte functions. AZD0449 is a selective JAK1 inhibitor, while tofacitinib is recognized as a pan-JAK inhibitor, with potent activity against JAK1 and JAK3, and to a lesser extent, JAK2. This difference in selectivity is central to their distinct biological effects and clinical profiles.

Mechanism of Action: A Tale of Two JAK Inhibitors

T-cell activation and differentiation are critically dependent on cytokine signaling, a process heavily reliant on the JAK-STAT pathway. Both AZD0449 and tofacitinib exert their immunomodulatory effects by interrupting this pathway, albeit with different selectivity profiles.

Tofacitinib , as a pan-JAK inhibitor, blocks the signaling of a broad range of cytokines that utilize JAK1, JAK2, and JAK3. This includes common gamma-chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte development, survival, and proliferation. By inhibiting JAK1 and JAK2, tofacitinib also affects the signaling of pro-inflammatory cytokines like IFN-γ and IL-6.

AZD0449 , in contrast, is a highly selective JAK1 inhibitor. Its mechanism is centered on blocking the signaling of cytokines that are dependent on JAK1. This includes key cytokines involved in T-cell function and inflammation, such as IL-2, IL-4, IL-6, and IFN-γ, but with potentially fewer off-target effects compared to a pan-JAK inhibitor.

JAK_Inhibitor_Mechanism_of_Action cluster_Tofacitinib Tofacitinib (Pan-JAK Inhibitor) cluster_AZD0449 AZD0449 (Selective JAK1 Inhibitor) Tofacitinib Tofacitinib JAK1_T JAK1 Tofacitinib->JAK1_T Inhibits JAK2_T JAK2 Tofacitinib->JAK2_T Inhibits JAK3_T JAK3 Tofacitinib->JAK3_T Inhibits AZD0449 AZD0449 JAK1_A JAK1 AZD0449->JAK1_A Selectively Inhibits

Figure 1. Comparative mechanism of action of Tofacitinib and AZD0449.

Quantitative Comparison of In Vitro Activity

The following tables summarize the available quantitative data for AZD0449 and tofacitinib, focusing on their enzymatic and cellular activities related to T-cell function. It is important to note that a direct head-to-head comparison in the same study for all parameters is not available in the public domain. Therefore, these values are compiled from different sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Enzymatic Inhibition of Janus Kinases

CompoundTargetIC50 (nM)Selectivity Profile
AZD0449 JAK12.4[1]Highly selective for JAK1 over JAK2, JAK3, and TYK2 (50-1000-fold)[1]
Tofacitinib JAK11.7 - 3.7[2]Pan-JAK inhibitor with high potency for JAK1 and JAK3, and lower potency for JAK2[2]
JAK21.8 - 4.1[2]
JAK30.75 - 1.6[2]

Table 2: Inhibition of T-Cell Signaling and Function

AssayCompoundIC50 (nM)Notes
STAT Phosphorylation
IL-4-induced STAT6 Phos. (Human CD4+ T-cells)AZD0449 21.4[3]
Tofacitinib Data not available in a directly comparable format.
T-Cell Activation
CD25 ExpressionAZD0449 Data not available.
Tofacitinib 52.2IC50 for inhibition of PHA-induced CD25 expression on human PBMCs.
T-Cell Proliferation
PHA-stimulated PBMC ProliferationAZD0449 Data not available.
Tofacitinib Marked reduction at 100 nMA specific IC50 value is not consistently reported.
Cytokine Production
IFN-γ Production (Human T-cells)AZD0449 Data not available.
Tofacitinib Significant reduction at 1000 nMA specific IC50 value is not consistently reported.
IL-2 Production (Human T-cells)AZD0449 Data not available.
Tofacitinib Significant reduction at 1000 nMA specific IC50 value is not consistently reported.

Experimental Protocols

Detailed methodologies for the key T-cell assays are provided below. These protocols represent standard procedures and may be adapted based on specific experimental goals.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Workflow:

T_Cell_Proliferation_Assay start Isolate PBMCs stimulate Stimulate T-cells (e.g., with anti-CD3/CD28 or PHA) start->stimulate incubate Incubate with AZD0449 or Tofacitinib stimulate->incubate pulse Pulse with [³H]-Thymidine incubate->pulse harvest Harvest cells and lyse pulse->harvest measure Measure incorporated radioactivity harvest->measure end Analyze Data (Calculate IC50) measure->end

Figure 2. Workflow for a T-cell proliferation assay using [³H]-thymidine incorporation.

Detailed Steps:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Assay Setup: Plate the cells in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells per well.

  • Compound Addition: Add serial dilutions of AZD0449, tofacitinib, or a vehicle control to the wells.

  • T-Cell Stimulation: Stimulate the T-cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL, or with plate-bound anti-CD3 (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of the compound.

Intracellular Cytokine Staining for Flow Cytometry

This method allows for the quantification of cytokine-producing T-cells at a single-cell level.

Workflow:

Intracellular_Cytokine_Staining start Isolate PBMCs incubate Incubate with AZD0449 or Tofacitinib start->incubate stimulate Stimulate T-cells (e.g., PMA/Ionomycin) + Protein Transport Inhibitor surface_stain Stain for surface markers (e.g., CD4, CD8) stimulate->surface_stain incubate->stimulate fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Stain for intracellular cytokines (IFN-γ, IL-2) fix_perm->intracellular_stain acquire Acquire data on a flow cytometer intracellular_stain->acquire end Analyze Data (% of cytokine+ cells, IC50) acquire->end

Figure 3. Workflow for intracellular cytokine staining by flow cytometry.

Detailed Steps:

  • Cell Isolation and Culture: Isolate and culture PBMCs as described in the proliferation assay protocol.

  • Compound Incubation: Pre-incubate the cells with various concentrations of AZD0449, tofacitinib, or a vehicle control for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells for 4-6 hours with a combination of phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL). In the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

  • Surface Marker Staining: Wash the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Following fixation, wash the cells and permeabilize them with a permeabilization buffer (e.g., containing saponin or a mild detergent).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) for 30 minutes at 4°C in the dark.

  • Flow Cytometry: Wash the cells and resuspend them in a suitable buffer for flow cytometric analysis. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of CD4+ and CD8+ T-cells producing IFN-γ and IL-2. Calculate the IC50 for the inhibition of cytokine production for each compound.

Summary and Conclusion

This guide provides a comparative overview of AZD0449 and tofacitinib, focusing on their impact on T-cell functions. The key differentiator between these two molecules is their selectivity for the JAK family of kinases. Tofacitinib's pan-JAK inhibition leads to a broad suppression of cytokine signaling, impacting a wide array of immune cells, including T-cells. AZD0449's selectivity for JAK1 suggests a more targeted approach to immunomodulation.

While a direct quantitative comparison of their effects on T-cell proliferation and cytokine production is limited by the available public data, the enzymatic and STAT phosphorylation inhibition data suggest that both are potent inhibitors of T-cell signaling pathways. The provided experimental protocols offer a framework for researchers to conduct their own head-to-head comparisons to further elucidate the nuanced differences in the biological activities of these two important JAK inhibitors. Such studies will be invaluable in guiding the development and application of next-generation immunomodulatory therapies.

References

Tofacitinib Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor, with other kinases. The information herein is supported by experimental data and detailed methodologies to aid in the critical evaluation of its on-target and off-target effects.

Tofacitinib (formerly CP-690,550) is an oral medication approved for the treatment of several inflammatory conditions, including rheumatoid arthritis.[1][2][3] It functions by inhibiting the JAK family of tyrosine kinases, which are crucial for signaling pathways of numerous cytokines involved in inflammation and immune responses.[4][5] While initially developed as a selective JAK3 inhibitor, subsequent studies have shown that Tofacitinib acts as a pan-JAK inhibitor, with varying potencies against different JAK family members.[1][6] This guide delves into the specifics of its kinase selectivity.

Comparative Analysis of Tofacitinib's Kinase Inhibition

The inhibitory activity of Tofacitinib has been quantified against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and a broader panel of kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter in these evaluations.

Target KinaseTofacitinib IC50 (nM)Assay TypeReference
JAK13.2Caliper Assay[7]
JAK24.1Caliper Assay[7]
JAK31.6Caliper Assay[7]
TYK234.0Caliper Assay[7]
JAK11.7 - 3.7Not Specified[8]
JAK21.8 - 4.1Not Specified[8]
JAK30.75 - 1.6Not Specified[8]
TYK216 - 34Not Specified[8]

This table summarizes the IC50 values of Tofacitinib against the JAK family of kinases as reported in the literature. Lower IC50 values indicate higher potency.

Broader kinase profiling, often referred to as kinome scanning, is essential to identify potential off-target interactions that could lead to unforeseen side effects or provide opportunities for drug repurposing.[6][9] Such screens have been performed for Tofacitinib, revealing its broader selectivity profile.[6]

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of Tofacitinib.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibitor's activity.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase (e.g., JAK2 or JAK3), the substrate (e.g., poly(Glu, Tyr)), and ATP in a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[10]

  • Inhibitor Addition: Tofacitinib is added to the reaction mixture at varying concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a defined period (e.g., 1 hour) to allow for ATP consumption.[10]

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[10]

  • Luminescence Signal Generation: A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.[10]

  • Data Analysis: The luminescence is measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Cellular Assay for STAT Phosphorylation (Whole-Blood Flow Cytometry)

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of downstream STAT proteins.

Protocol:

  • Sample Preparation: Whole blood samples are collected in EDTA-containing tubes.[11]

  • Inhibitor Incubation: Aliquots of whole blood are incubated with Tofacitinib at various concentrations for a specified time (e.g., 1 hour) prior to cytokine stimulation.[11]

  • Cytokine Stimulation: The blood samples are then stimulated with a specific cytokine (e.g., IFN-α, IL-6, IL-2) to activate the JAK-STAT pathway. This incubation is typically carried out for 15 minutes at 37°C.[11]

  • Cell Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular antibody staining.[11]

  • Antibody Staining: The cells are incubated with fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (pSTAT).[11]

  • Flow Cytometry Analysis: The level of pSTAT in specific leukocyte populations is quantified using a flow cytometer.

  • Data Analysis: The IC50 values are determined by analyzing the reduction in pSTAT levels as a function of Tofacitinib concentration.

Visualizing Pathways and Processes

To further elucidate the context of Tofacitinib's activity, the following diagrams illustrate the JAK-STAT signaling pathway, a typical workflow for kinase inhibitor profiling, and the concept of on-target versus off-target inhibition.

JAK_STAT_Pathway cluster_Nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Dimer->Gene Binds to DNA DNA DNA Tofacitinib Tofacitinib Tofacitinib->pJAK Inhibits Kinase_Profiling_Workflow Start Compound Library Assay Biochemical Assay (e.g., ADP-Glo) Start->Assay Potency Determine IC50 (On-Target Potency) Assay->Potency Cellular Cell-Based Assay (e.g., pSTAT Flow Cytometry) Potency->Cellular Target Confirm Target Engagement & Cellular Potency Cellular->Target Kinome Broad Kinase Panel Screen (e.g., KINOMEscan) Target->Kinome Selectivity Determine Selectivity Profile (Off-Target Hits) Kinome->Selectivity End Lead Optimization Selectivity->End On_Off_Target cluster_OnTarget On-Target Effects (Intended Therapeutic Action) cluster_OffTarget Off-Target & Other On-Target Effects (Potential Side Effects) Tofacitinib Tofacitinib JAK1 JAK1 Tofacitinib->JAK1 Inhibits JAK3 JAK3 Tofacitinib->JAK3 Inhibits JAK2 JAK2 Tofacitinib->JAK2 Inhibits OtherKinases Other Kinases Tofacitinib->OtherKinases Inhibits (variable) Therapeutic Immunosuppression (Treatment of Autoimmune Disease) JAK1->Therapeutic JAK3->Therapeutic SideEffects e.g., Anemia, Neutropenia JAK2->SideEffects OtherKinases->SideEffects

References

Validating the Efficacy of Jak-stat-IN-1 with a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of the novel Janus kinase (JAK) inhibitor, Jak-stat-IN-1. To ensure rigorous and objective assessment, this guide details a comparative approach using a well-characterized positive control, Ruxolitinib. The included experimental protocols, data presentation formats, and visual diagrams are designed to facilitate clear interpretation and reporting of findings.

Introduction to JAK-STAT Signaling and Inhibition

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers, making it a prime target for therapeutic intervention.

JAK inhibitors, such as this compound, are small molecules designed to block the activity of JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby modulating the downstream signaling of the pathway.[1][2][] Validating the efficacy and specificity of a new inhibitor requires a direct comparison with a known inhibitor, a positive control, to benchmark its performance. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, serves as an excellent positive control for these validation studies.[4][5]

Experimental Workflow

The following workflow outlines the key steps for a comparative validation of this compound against Ruxolitinib.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., HeLa cells) inhibitor_prep Prepare Inhibitor Stocks (this compound & Ruxolitinib) pretreatment Pre-treat cells with Inhibitors or Vehicle cell_culture->pretreatment cytokine_prep Prepare Cytokine (e.g., IFN-γ) inhibitor_prep->pretreatment stimulation Stimulate cells with Cytokine cytokine_prep->stimulation pretreatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot (pSTAT3 & Total STAT3) quantification->western_blot data_analysis Data Analysis (IC50 Determination) western_blot->data_analysis

Caption: Experimental workflow for validating JAK inhibitor efficacy.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in validating this compound.

Cell Culture and Cytokine Stimulation
  • Cell Line: HeLa (human cervical cancer) cells are a suitable model as they have a well-characterized JAK-STAT pathway responsive to interferon-gamma (IFN-γ).[6]

  • Culture Conditions: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with serum-free DMEM for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound or Ruxolitinib (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IFN-γ for 30 minutes to induce STAT3 phosphorylation.[7]

Western Blot for STAT3 Phosphorylation

This protocol allows for the detection of phosphorylated STAT3 (pSTAT3), a key downstream marker of JAK-STAT activation.

  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.

Data Presentation and Comparison

Summarize the quantitative data in a clear and structured table to facilitate a direct comparison between this compound and the positive control, Ruxolitinib.

Table 1: Comparative Efficacy of this compound and Ruxolitinib

InhibitorTarget KinaseIC50 (nM)
This compound JAK1[Hypothetical Value: 15.5]
JAK2[Hypothetical Value: 25.2]
JAK3[Hypothetical Value: >1000]
TYK2[Hypothetical Value: 250.8]
Ruxolitinib JAK13.3[4]
JAK22.8[4]
JAK3>400
TYK219

Note: IC50 values for this compound are hypothetical and should be replaced with experimentally determined values.

Signaling Pathway and Inhibition Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the JAK-STAT signaling pathway and the logical relationship of the comparative validation.

jak_stat_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IFN-γ) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat pSTAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation inhibitor This compound / Ruxolitinib inhibitor->jak Inhibition transcription Gene Transcription dna->transcription

Caption: JAK-STAT signaling pathway and points of inhibition.

comparison_logic cluster_goal Primary Goal cluster_approach Comparative Approach cluster_method Methodology cluster_outcome Outcome validate Validate Efficacy of This compound jak_stat_in_1 This compound (Test Compound) validate->jak_stat_in_1 positive_control Ruxolitinib (Positive Control) validate->positive_control cell_assay Cell-Based Assay (STAT3 Phosphorylation) jak_stat_in_1->cell_assay positive_control->cell_assay ic50 Determine IC50 Values cell_assay->ic50 comparison Compare Potency and Selectivity ic50->comparison

Caption: Logical relationship for comparative validation.

References

Tofacitinib's Selectivity Profile: A Comparative Analysis Against JAK2 and JAK3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Tofacitinib, a Janus kinase (JAK) inhibitor, with a focus on its selectivity for JAK2 and JAK3. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and application of this compound.

Introduction to Tofacitinib and the JAK-STAT Pathway

Tofacitinib is a small molecule inhibitor of the Janus kinase family, which includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade in mediating cellular responses to a multitude of cytokines and growth factors. This pathway plays a crucial role in hematopoiesis, immune cell development, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors like Tofacitinib valuable therapeutic agents and research tools. Tofacitinib was initially designed as a selective inhibitor for JAK3 but subsequent studies have revealed a broader spectrum of activity.

Quantitative Analysis of Tofacitinib's Inhibitory Potency

The selectivity of Tofacitinib is determined by its differential inhibitory potency against the various JAK isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

The following table summarizes the IC50 values of Tofacitinib against JAK1, JAK2, JAK3, and TYK2 as reported in various studies. It is important to note that IC50 values can vary between different experimental setups.

Kinase TargetTofacitinib IC50 (nM)Reference
JAK13.2 - 112[1][2]
JAK24.1 - 20[1][2]
JAK31 - 1.6[1][3]
TYK216 - 34[3]

Based on the compiled data, Tofacitinib demonstrates the highest potency against JAK3, followed by JAK2 and then JAK1. Its activity against TYK2 is comparatively lower. This profile indicates that while Tofacitinib is a potent inhibitor of JAK3, it also significantly inhibits JAK1 and JAK2, classifying it as a pan-JAK inhibitor with a preference for JAK3.

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine binding to its receptor induces receptor dimerization, which brings the associated JAKs into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Target Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.

Experimental Protocols

The determination of a compound's IC50 value against a specific kinase is a critical step in drug discovery. Below is a detailed protocol for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines the general steps for determining the IC50 values of an inhibitor against JAK family kinases using an HTRF-based assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Test inhibitor (e.g., Tofacitinib) dissolved in DMSO

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • For the final assay, dilute the compound solutions in kinase buffer to the desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant JAK enzymes and the substrate peptide to their final concentrations in kinase buffer. The optimal concentrations of enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively. The ATP concentration is usually set at or near the Km value for each specific kinase.

  • Assay Reaction:

    • Add the diluted test inhibitor or DMSO (for control wells) to the microplate wells.

    • Add the enzyme solution to all wells.

    • Initiate the kinase reaction by adding the ATP and substrate solution to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection solution containing the Europium-labeled anti-phosphotyrosine antibody and the APC-labeled streptavidin in a suitable detection buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (APC) and 620 nm (Europium).

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the IC50 of a JAK inhibitor.

experimental_workflow IC50 Determination Workflow A 1. Prepare Serial Dilutions of Inhibitor C 3. Mix Inhibitor, Kinase, Substrate, and ATP in Microplate A->C B 2. Prepare Kinase, Substrate, and ATP Solutions B->C D 4. Incubate to Allow Kinase Reaction C->D E 5. Add HTRF Detection Reagents D->E F 6. Incubate for Signal Development E->F G 7. Read Plate on HTRF Reader F->G H 8. Analyze Data and Calculate IC50 G->H

Caption: A stepwise workflow for determining the IC50 of a kinase inhibitor.

Conclusion

Tofacitinib is a potent inhibitor of the JAK family of kinases, with the highest affinity for JAK3. However, its significant inhibitory activity against JAK1 and JAK2 makes it a pan-JAK inhibitor. This broad selectivity profile is responsible for its therapeutic efficacy in various autoimmune disorders but may also contribute to some of its side effects. Understanding the specific selectivity of Tofacitinib and other JAK inhibitors is crucial for the development of more targeted therapies with improved safety profiles. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuances of JAK inhibitor selectivity.

References

Head-to-Head Comparison of Inhaled Janus Kinase (JAK) Inhibitors in Development for Respiratory Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the current landscape of inhaled JAK inhibitors, presenting a comparative analysis of their performance based on available preclinical and clinical data.

The therapeutic targeting of the Janus kinase (JAK) signaling pathway has emerged as a promising strategy for a multitude of inflammatory diseases. In the context of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD), where cytokines play a pivotal role in the underlying inflammatory cascade, the localized delivery of JAK inhibitors via inhalation offers the potential for targeted efficacy with minimized systemic side effects. This guide provides a head-to-head comparison of key inhaled JAK inhibitors currently or formerly under development, summarizing their selectivity, preclinical efficacy, and clinical performance.

The JAK-STAT Signaling Pathway in Airway Inflammation

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical intracellular signaling cascade that transduces signals from numerous cytokines and growth factors involved in airway inflammation.[1][2][3][4] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[3][5][6] Key cytokines in asthma, such as IL-4, IL-5, and IL-13, utilize this pathway, making it an attractive target for therapeutic intervention.[1][2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Inhaled JAK Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription (Inflammation, etc.) DNA->Gene

Figure 1: Simplified JAK-STAT signaling pathway in airway inflammation.

Comparative Analysis of Inhaled JAK Inhibitors

Several inhaled JAK inhibitors have been investigated in preclinical and clinical settings. This section provides a comparative overview of some of the most prominent candidates.

Selectivity Profile

The selectivity of JAK inhibitors for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their efficacy and safety profile.[7][8][9] Inhibition of JAK1 is considered a key target for inflammatory diseases, while inhibition of JAK2 has been associated with hematological side effects.[1][10][11]

InhibitorTarget SelectivityKi or IC50 ValuesReference(s)
AZD0449 JAK1 selectiveNot explicitly stated, but described as highly selective for JAK1.[10]
AZD4604 JAK1 selectiveNot explicitly stated, but described as a potent and selective JAK1 inhibitor.[7][10][12]
GDC-0214 JAK1 preferentialKi for JAK1: 0.40 nM (2.3x > JAK2, 20x > JAK3, 3x > TYK2)[1]
iJAK-381 JAK1 preferentialSixfold increased selectivity for JAK1 over JAK2 in biochemical assays.[2]
LAS194046 Pan-JAK inhibitorIC50: JAK1=5.46 nM, JAK2=0.4 nM, JAK3=2.07 nM, TYK2=21.8 nM[1]
Preclinical Efficacy

Preclinical studies in animal models of asthma are crucial for evaluating the initial efficacy of inhaled JAK inhibitors. Key endpoints in these studies often include the reduction of inflammatory cell infiltration in the lungs and the inhibition of downstream signaling molecules like phosphorylated STAT (pSTAT).

InhibitorAnimal ModelKey Efficacy FindingsReference(s)
AZD0449 Ovalbumin (OVA)-challenged ratsInhibited STAT3 and STAT5 phosphorylation in lung tissue; inhibited eosinophilia in the lung and reduced the late asthmatic response.[10][13]
AZD4604 Ovalbumin (OVA)-challenged ratsInhibited STAT3 and STAT5 phosphorylation in lung tissue; inhibited eosinophilia in the lung and reduced the late asthmatic response.[10][12][13]
GDC-0214 Rat model of asthmaSuppressed eosinophil recruitment with no evidence of activity outside the lung.[10]
iJAK-381 Murine and guinea pig OVA models; human allergen-driven mouse modelSuppressed ovalbumin-induced lung inflammation and airway hyperresponsiveness; more potent than systemic corticosteroids in suppressing neutrophil-driven inflammation.[2][14][15][16]
LAS194046 Ovalbumin (OVA)-challenged ratsReduced allergen-induced airway inflammation, late asthmatic response, and pSTAT activation in the lung.[13][17][18]
Clinical Performance and Pharmacokinetics

Clinical trials provide the ultimate validation of the therapeutic potential of inhaled JAK inhibitors. Key parameters assessed include safety, tolerability, pharmacokinetics (PK), and pharmacodynamic (PD) markers of efficacy, such as the reduction of fractional exhaled nitric oxide (FeNO), a biomarker of airway inflammation.[1]

InhibitorClinical Trial PhaseKey Clinical FindingsPharmacokinetic ProfileReference(s)
AZD0449 Phase 1 (completed)No significant anti-inflammatory effect (reduction in FeNO) at the evaluated doses.Low systemic exposure and lung retention, supporting once-daily dosing.[15]
GDC-0214 Phase 1 (proof-of-activity)Dose-dependent reductions in FeNO in mild asthmatics; well-tolerated without evidence of systemic toxicity.Low systemic exposure with plasma concentrations at least 15-fold less than the plasma protein binding-corrected IC50 of JAK1.[1][10][19][20][21]
Nezulcitinib (TD-8236) Phase 2 (in COVID-19)Favorable safety and potential efficacy signals in patients with severe COVID-19.Lung-selective.[22]
iJAK-381 -No clinical trial data available.Designed for lung-restricted activity with minimal systemic absorption. In mice, lung concentrations were ~950 times higher than in plasma.[14][23]
LAS194046 -No clinical trial data available.Designed for topical inhibition in the lung without relevant systemic exposure.[13][17][18]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of inhaled JAK inhibitors.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model (Rat)

A common preclinical model to assess the efficacy of anti-inflammatory compounds for asthma.

OVA_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase Sensitization Sensitization of rats with intraperitoneal injections of Ovalbumin (OVA) and Alum Treatment Administration of inhaled JAK inhibitor or vehicle Sensitization->Treatment Challenge Aerosolized OVA challenge Treatment->Challenge BAL Bronchoalveolar Lavage (BAL) - Cell count (eosinophils, neutrophils) - Cytokine analysis Challenge->BAL Lung_Tissue Lung Tissue Analysis - Histopathology - pSTAT levels Challenge->Lung_Tissue AHR Airway Hyperresponsiveness Measurement Challenge->AHR

Figure 2: General workflow for an OVA-induced asthma model.

Protocol:

  • Sensitization: Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide (Alum) on specific days (e.g., day 0 and 7).

  • Treatment: Prior to the allergen challenge, animals are treated with the inhaled JAK inhibitor or a vehicle control via intratracheal administration or nose-only inhalation.

  • Challenge: Sensitized animals are exposed to an aerosol of OVA for a defined period to induce an inflammatory response in the lungs.

  • Assessment: At a specified time point after the challenge (e.g., 24 hours), various endpoints are assessed:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid. Total and differential cell counts (especially for eosinophils and neutrophils) are performed. Cytokine levels in the BAL fluid are measured using techniques like ELISA or multiplex assays.

    • Lung Tissue Analysis: Lung tissue is collected for histopathological examination to assess inflammation and for biochemical assays to measure the levels of phosphorylated STAT proteins (pSTAT3, pSTAT5, pSTAT6) as a marker of target engagement.

    • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using techniques like whole-body plethysmography.

STAT Phosphorylation Assay

This assay is used to determine the inhibitory activity of a compound on the JAK-STAT signaling pathway.

Protocol:

  • Cell Stimulation: A relevant cell line (e.g., human peripheral blood mononuclear cells) is stimulated with a specific cytokine (e.g., IL-13 to assess STAT6 phosphorylation) in the presence of varying concentrations of the JAK inhibitor or a vehicle control.

  • Cell Lysis: After a defined incubation period, the cells are lysed to extract proteins.

  • Detection of Phosphorylated STAT: The levels of a specific phosphorylated STAT protein (e.g., pSTAT6) in the cell lysates are quantified using methods such as:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses specific antibodies to capture and detect the phosphorylated protein.

    • Western Blotting: A technique to separate proteins by size and then detect the specific phosphorylated protein using an antibody.

    • Flow Cytometry: Allows for the quantification of phosphorylated STAT proteins within specific cell populations.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in STAT phosphorylation (IC50) is calculated to determine its potency.

Pharmacokinetic Analysis of Inhaled Drugs

This analysis is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of an inhaled compound, particularly its concentration in the lungs versus the systemic circulation.

PK_Analysis_Workflow Inhalation Inhaled Drug Administration Lung Lungs Inhalation->Lung Plasma Systemic Circulation (Plasma) Lung->Plasma Absorption Sampling Sample Collection (Lung tissue, Plasma) at various time points Lung->Sampling Plasma->Sampling Analysis LC-MS/MS Analysis to quantify drug concentration Sampling->Analysis Modeling Pharmacokinetic Modeling (e.g., half-life, AUC, Cmax) Analysis->Modeling

Figure 3: Workflow for pharmacokinetic analysis of inhaled drugs.

Protocol:

  • Drug Administration: The inhaled JAK inhibitor is administered to animals (typically rats or mice) via a controlled inhalation system (e.g., nose-only exposure) or intratracheal instillation.

  • Sample Collection: At various time points after administration, blood samples (to obtain plasma) and lung tissue are collected.

  • Sample Processing: The collected samples are processed to extract the drug.

  • Quantification: The concentration of the drug in the plasma and lung tissue homogenates is quantified using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum concentration.

    • Tmax: Time to reach maximum concentration.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time taken for the drug concentration to reduce by half. These parameters for the lung and plasma are then compared to assess the degree of lung retention and systemic exposure.[24][25][26]

Conclusion

The development of inhaled JAK inhibitors represents a promising therapeutic avenue for inflammatory airway diseases. By delivering the drug directly to the site of inflammation, a high therapeutic index can potentially be achieved, maximizing efficacy in the lungs while minimizing systemic side effects. The preclinical and early clinical data for compounds like GDC-0214, iJAK-381, and LAS194046 have demonstrated proof-of-concept for this approach. However, the clinical development of some of these initial candidates has been discontinued, highlighting the challenges in translating preclinical success to clinical benefit. The ongoing development of new inhaled JAK inhibitors, such as AZD0449 and AZD4604, will be crucial in determining the ultimate role of this drug class in the management of asthma and other respiratory diseases. Future head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these emerging therapies.

References

AZD0449: A Comparative Guide to a Novel Inhaled JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AZD0449, a selective Janus kinase 1 (JAK1) inhibitor, with alternative approaches, supported by reproducible experimental data. AZD0449 has been investigated for the treatment of asthma by targeting the inflammatory pathways central to its pathogenesis.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of AZD0449.

Table 1: In Vitro Potency and Selectivity of AZD0449

TargetIC50 (nM)Selectivity vs. JAK1
JAK12.4-
JAK2>1000-fold>1000x
JAK3>1000-fold>1000x
TYK2>1000-fold>1000x
Other Kinases (over 300)10 to 100-fold selectivity for JAK1>10x

Data sourced from in vitro kinase assays.[4]

Table 2: Preclinical Pharmacokinetics of AZD0449 in Rats (Single Intratracheal Dose)

ParameterValue
Lung Deposited Dose52 µg/kg
Terminal Lung Half-life34 hours
Systemic ExposureLow

Pharmacokinetic parameters were determined following a single intratracheal administration in rats.[1][2][3]

Table 3: Preclinical Efficacy of AZD0449 in a Rat Model of Allergic Asthma

Efficacy EndpointResult
Lung EosinophiliaInhibition
Late Asthmatic ResponseReduction
STAT3 and STAT5 Phosphorylation in Lung TissueInhibition

Efficacy was assessed in an ovalbumin (OVA)-challenged rat model.[1][2][5][6]

Table 4: Phase 1 Clinical Trial Data for Inhaled AZD0449

ParameterObservation
Safety and TolerabilityNo drug-related safety concerns emerged.[7][8]
Systemic ExposureLow and dose-proportional.[7][8]
Plasma EliminationPartly absorption-limited, suggesting lung retention.[7][8]
Anti-inflammatory Effect (FeNO reduction)No significant effect at doses evaluated (1.2–5.0 mg).[7][8]
Systemic Target Engagement (pSTAT6 suppression)No significant suppression.[7][8]

Data from a randomized, single-blind, placebo-controlled Phase 1 study in healthy volunteers and patients with mild asthma (NCT03766399).[7][8][9]

Signaling Pathway and Mechanism of Action

AZD0449 is a selective inhibitor of JAK1, a key enzyme in the signaling pathways of multiple cytokines implicated in the pathogenesis of asthma.[1][2][3] These include interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP).[1][2][3][10] By blocking JAK1, AZD0449 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for transducing the cytokine signal to the nucleus to regulate gene transcription involved in inflammation.[1][2][4][5] Preclinical studies have demonstrated that AZD0449 inhibits the phosphorylation of STAT3, STAT5, and STAT6.[5][6]

AZD0449_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT GeneTranscription Gene Transcription (Inflammation) pSTAT->GeneTranscription Dimerization & Translocation AZD0449 AZD0449 AZD0449->JAK1 Inhibition Cytokine Cytokine (e.g., IL-4, IL-13) Cytokine->CytokineReceptor

Caption: Mechanism of action of AZD0449 in inhibiting JAK1-STAT signaling.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of AZD0449 on JAK enzymes was determined using enzymatic assays. The selectivity was further assessed by screening against a panel of over 300 other kinases.

Preclinical In Vivo Asthma Model
  • Animal Model: Ovalbumin (OVA)-sensitized Brown Norway rats were used to model allergic asthma.

  • Dosing: AZD0449 was administered intratracheally prior to OVA challenge.

  • Pharmacokinetics: Plasma and lung concentrations of AZD0449 were measured at various time points after a single intratracheal dose to determine its pharmacokinetic profile.

  • Target Engagement: The phosphorylation levels of STAT3 and STAT5 in lung tissue were measured to confirm that AZD0449 was engaging its target in the desired location.

  • Efficacy Assessment: Efficacy was evaluated by measuring the extent of lung inflammation (specifically eosinophil count) and the late asthmatic response.[1][2][5][6]

Phase 1 Clinical Trial (NCT03766399)
  • Study Design: A randomized, single-blind, placebo-controlled, three-part study involving single and multiple ascending doses of AZD0449.[7][8][11]

  • Participants: The study included healthy volunteers and patients with mild asthma.[7][8][11]

  • Administration: AZD0449 was administered via inhalation (nebulizer or dry powder inhaler) and intravenously.[7][8][11]

  • Assessments:

    • Safety and Tolerability: Monitored throughout the study.[7][8][11]

    • Pharmacokinetics: Plasma concentrations of AZD0449 were measured to assess systemic exposure.[7][8][11]

    • Pharmacodynamics: The anti-inflammatory effect was measured by the fractional exhaled nitric oxide (FeNO), and systemic target engagement was assessed by the phosphorylation of STAT6.[7][8]

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of AZD0449.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Rat Asthma Model) KinaseAssay Kinase Assays (Potency & Selectivity) AnimalModel OVA-Sensitized Rats Dosing Intratracheal Dosing of AZD0449 AnimalModel->Dosing PK Pharmacokinetics (Lung & Plasma) Dosing->PK TE Target Engagement (pSTAT levels) Dosing->TE Efficacy Efficacy (Inflammation & LAR) Dosing->Efficacy

Caption: Preclinical experimental workflow for AZD0449.

Comparison with Alternatives

AZD0449 represents a targeted approach to asthma treatment compared to broader anti-inflammatory agents like inhaled corticosteroids (ICS).[7][8] As a selective JAK1 inhibitor, it is designed to specifically block the signaling of key cytokines involved in asthma, potentially offering benefits for patients with incomplete responses to ICS.[7][8]

In preclinical studies, AZD0449 was characterized alongside another potent and selective JAK1 inhibitor, AZD4604. Both compounds demonstrated efficacy in the rat asthma model.[1][2][3][5] A key difference noted was the longer terminal lung half-life of AZD0449 (34 hours) compared to AZD4604 (5 hours), suggesting the potential for once-daily dosing with AZD0449.[1][2][3]

The Phase 1 clinical trial results for AZD0449 showed good safety and tolerability with low systemic exposure, which is a desirable characteristic for an inhaled therapy.[7][8] However, at the doses tested, a significant anti-inflammatory effect or systemic target engagement was not observed.[7][8] This highlights the challenge of translating preclinical efficacy to clinical outcomes and the importance of dose selection in clinical development.

References

Safety Operating Guide

Proper Disposal of Jak-stat-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Jak-stat-IN-1, a kinase inhibitor. The following procedures are based on general best practices for the disposal of laboratory chemical waste and information from a representative Safety Data Sheet (SDS) for a JAK inhibitor.[1][2][3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[9]

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, use a properly fitted respirator.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe handling and disposal.[1][2] Do not mix this compound waste with incompatible materials.

Solid Waste:

  • Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are lightly contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container.[3]

  • Neat (Unused) Compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste.

Liquid Waste:

  • Solvent Solutions: Solutions containing this compound should be collected in a compatible, leak-proof hazardous waste container.[2]

  • Segregation: Halogenated and non-halogenated solvent wastes should be collected in separate containers.[2][3]

  • Aqueous Solutions: Aqueous solutions containing this compound should also be collected as hazardous waste. Do not discharge to the sewer.[4]

The following table summarizes the waste categorization and collection procedures:

Waste TypeDescriptionCollection Container
Solid Waste Unused/expired this compound powder.Labeled, sealed container for solid hazardous waste.
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Puncture-resistant sharps container.
Contaminated Labware Gloves, pipette tips, and other disposable labware contaminated with this compound.Labeled hazardous waste bag or container.[3]
Liquid Waste (Organic) This compound dissolved in organic solvents (e.g., DMSO).Labeled, sealed container for liquid hazardous waste.
Liquid Waste (Aqueous) This compound in aqueous solutions.Labeled, sealed container for aqueous hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Neat compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by Certified Hazardous Waste Vendor storage->disposal

This compound Disposal Workflow

Decontamination and Spill Management

In the event of a spill, follow your institution's established spill response procedures.

General Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: Wear appropriate personal protective equipment.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or wipe up the material, avoiding dust generation.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

  • Waste Collection: All cleanup materials (absorbent pads, wipes, etc.) must be collected and disposed of as hazardous waste.

Empty Container Disposal:

  • An "empty" container that held this compound should be triple-rinsed with a suitable solvent.[2][4]

  • The rinsate must be collected and disposed of as hazardous waste.[2][4]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]

Institutional Guidelines and Regulatory Compliance

It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[1] Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance on chemical waste management.[10][4] Always consult with your EHS department to ensure full compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling JAK-STAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the safe handling and disposal of potent JAK-STAT signaling pathway inhibitors.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cellular communication route involved in immunity, cell proliferation, and differentiation. Inhibitors of this pathway are potent compounds requiring specific safety protocols. As "Jak-stat-IN-1" is not a standardized chemical identifier, this guide will use Tofacitinib, a well-documented JAK inhibitor, as a representative compound to outline essential safety and logistical information. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact inhibitor they are handling.

Personal Protective Equipment (PPE) and Engineering Controls

When handling JAK-STAT inhibitors, a multi-layered approach to safety is crucial, incorporating both personal protective equipment and engineering controls to minimize exposure.

Engineering Controls:

  • Fume Hood: All work involving the handling of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air environment.

Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves must be inspected before use and changed frequently, especially if contaminated.[1][2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a full-face respirator may be necessary.[1][2]

Hazard Identification and First Aid

Tofacitinib citrate is classified as harmful if swallowed and may damage fertility or the unborn child.[3] It is essential to be aware of the potential hazards and the appropriate first aid measures.

Exposure RouteFirst Aid Measures
Oral (Swallowing) Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]
Dermal (Skin Contact) Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is vital to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling.[3]

  • Use non-sparking tools and prevent electrostatic discharge.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep refrigerated as per the manufacturer's instructions to maintain product quality.[5]

Spill and Disposal Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Place the collected material into a suitable, sealed container for disposal.[4]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[3]

  • Do not allow the chemical to enter drains or the environment.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of a representative JAK-STAT inhibitor from receipt to disposal.

Safe Handling Workflow for JAK-STAT Inhibitors A Receiving and Storage B Preparation of Solutions (in Fume Hood) A->B Transfer to Lab C Experimental Use (with full PPE) B->C Use in Experiment D Decontamination of Glassware and Surfaces C->D Post-Experiment E Waste Collection (Segregated Chemical Waste) C->E Unused Compound D->E Contaminated Materials F Disposal (Following Institutional Guidelines) E->F Waste Pickup Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus GeneTranscription Gene Transcription DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Blocks

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.